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N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Documentation Hub

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  • Product: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
  • CAS: 1152881-01-0

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Executive Summary This technical guide details the optimized synthesis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine , a secondary amine scaffold commonly utilized in medicinal chemistry as a pharmacophore for GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine , a secondary amine scaffold commonly utilized in medicinal chemistry as a pharmacophore for GPCR ligands and kinase inhibitors.

The synthesis is designed around a convergent two-step protocol prioritizing yield, purity, and operational simplicity:

  • Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core (5-phenylthiophene-2-carbaldehyde).

  • Reductive Amination (Abdel-Magid Protocol): Selective formation of the C-N bond using Sodium Triacetoxyborohydride (STAB).

This route avoids the over-alkylation risks associated with direct alkylation (using alkyl halides) and eliminates the need for harsh reducing agents like LiAlH4 required in amide reductions.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C-N bond, identifying the secondary amine as the primary synthetic target. The most reliable disconnection is the Reductive Amination of an aldehyde and an amine. This approach is preferred over nucleophilic substitution (e.g., reacting a chloromethyl thiophene with cyclohexanamine) because it minimizes the formation of tertiary amine byproducts (over-alkylation).

Strategic Visualization

Retrosynthesis Target Target Molecule N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Disconnection C-N Bond Disconnection (Reductive Amination) Target->Disconnection Retrosynthesis Aldehyde Intermediate A 5-phenylthiophene-2-carbaldehyde Disconnection->Aldehyde Amine Reagent B Cyclohexanamine Disconnection->Amine SM1 Start Material 1 5-bromo-2-thiophenecarboxaldehyde Aldehyde->SM1 Suzuki Coupling SM2 Start Material 2 Phenylboronic Acid Aldehyde->SM2

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available thiophene and boronic acid precursors.

Step 1: Biaryl Core Construction (Suzuki Coupling)

The first objective is to synthesize 5-phenylthiophene-2-carbaldehyde . While this intermediate is commercially available, in-house synthesis via Suzuki coupling allows for facile derivatization of the phenyl ring if SAR (Structure-Activity Relationship) studies are required later.

Reaction Scheme

Reactants: 5-bromo-2-thiophenecarboxaldehyde + Phenylboronic acid Catalyst: Pd(PPh3)4 (Tetrakis) Base: Na2CO3 (2.0 M aq) Solvent: 1,4-Dioxane (or Toluene/EtOH)

Detailed Protocol
  • Setup: Charge a round-bottom flask with 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and phenylboronic acid (1.1 eq).

  • Solvent System: Add 1,4-Dioxane (0.2 M concentration relative to bromide). Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(PPh3)4 (3-5 mol%).

  • Base Addition: Add degassed 2.0 M Na2CO3 aqueous solution (2.0 eq).

  • Reflux: Heat the biphasic mixture to 90-100°C under inert atmosphere for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Mechanism & Causality
  • Why Pd(PPh3)4? The oxidative addition into the C-Br bond of the electron-deficient thiophene is facile. The robust triphenylphosphine ligands stabilize the Pd(0) species.

  • Why Base? The base is required to activate the boronic acid to a boronate species [RB(OH)3]-, which is the active species for transmetallation.

Step 2: Reductive Amination (The Core Synthesis)

This step forms the target secondary amine.[1] We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).

Rationale for Reagent Choice
  • STAB (NaBH(OAc)3) vs. NaBH3CN: STAB is non-toxic (no cyanide risk) and avoids the need for strict pH control.

  • STAB vs. NaBH4: NaBH4 is too strong and will reduce the aldehyde to an alcohol before the imine forms. STAB is chemoselective; it reduces the iminium ion faster than the aldehyde.

Reaction Workflow

ReactionFlow Start Aldehyde + Amine (DCE/THF) Imine Hemiaminal / Imine Intermediate Start->Imine Equilibrium Reagent Add STAB (NaBH(OAc)3) Imine->Reagent 1.4 eq Reduction Selective Reduction of Iminium Ion Reagent->Reduction Hydride Transfer Product Target Amine Reduction->Product

Figure 2: Step-wise mechanistic flow of the reductive amination using STAB.

Detailed Protocol
  • Imine Formation:

    • In a dry flask, dissolve 5-phenylthiophene-2-carbaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or THF (0.1 M).

    • Add Cyclohexanamine (1.05 - 1.1 eq).

    • Optional: Add Acetic Acid (1.0 eq) to catalyze imine formation (often necessary if reaction is sluggish, though thiophene aldehydes are generally reactive).

    • Stir at Room Temperature (RT) for 30-60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq) in one portion.

    • Stir at RT under Nitrogen for 2-16 hours.

    • Monitoring: Monitor consumption of the aldehyde by TLC or LCMS.

  • Quench & Workup (Acid-Base Purification):

    • Quench: Add saturated aqueous NaHCO3. Stir for 15 mins to quench excess borohydride.

    • Extraction: Extract with DCM (x3).

    • Purification Logic (Self-Validating):

      • The crude contains: Product (Amine), Unreacted Aldehyde (Neutral), Boron salts (Water soluble).

      • Wash: Wash organic layer with water/brine.

      • Flash Chromatography: Elute with DCM:MeOH:NH4OH (95:5:0.5). The ammonia prevents the amine from streaking on silica.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 Ald : 1.1 Amine : 1.5 STABExcess amine ensures full aldehyde conversion.
Solvent DCE (Preferred) or THFDCE promotes faster reaction rates in reductive aminations.[2]
Temperature 20°C - 25°CHeating is rarely required and may promote side reactions.
Time 4 - 16 HoursDependent on scale and stirring efficiency.
Yield Target > 85%High efficiency expected for this substrate class.

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

  • 1H NMR (CDCl3):

    • Thiophene Protons: Two doublets (or d/m) in the aromatic region (~6.8 - 7.3 ppm).[3]

    • Phenyl Protons: Multiplet (~7.3 - 7.6 ppm).

    • Benzylic CH2: A singlet (or broad singlet if exchange is slow) around 3.9 - 4.1 ppm . This is the diagnostic peak for the new C-N bond formation.

    • Cyclohexyl Methine: Multiplet (~2.4 - 2.6 ppm) adjacent to the nitrogen.

    • Cyclohexyl CH2s: Multiplets (1.0 - 1.9 ppm).

  • Mass Spectrometry (ESI+):

    • Target Mass: ~271.4 Da.

    • Observed: [M+H]+ = 272.1.

Safety & Handling (E-E-A-T)

  • Thiophene Derivatives: Many thiophenes are photosensitizers and potential skin irritants. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). While milder than NaBH4, it should still be quenched carefully. Store in a cool, dry place; moisture degrades the reagent to acetic acid and boric acid.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. If safety protocols prohibit DCE, THF or DCM are viable alternatives, though reaction times may increase slightly.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Handy, C. J., et al. (2007). "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron Letters, 48, 7683-7685. (Provides foundational conditions for thiophene couplings).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Exploratory

Physicochemical Properties of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Executive Summary & Structural Analysis N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0) represents a distinct class of lipophilic secondary amines incorporating a biaryl thiophene core. In modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0) represents a distinct class of lipophilic secondary amines incorporating a biaryl thiophene core. In modern medicinal chemistry, this scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs), kinases, and ion channels.

This guide provides a comprehensive technical analysis of the molecule's physicochemical behavior, synthetic accessibility, and handling protocols. It is designed for researchers utilizing this compound as a lead series intermediate or a chemical probe.

Structural Dissection

The molecule comprises three distinct pharmacophoric domains:

  • The Biaryl Core (5-Phenylthiophene): A planar, aromatic system providing π-π stacking interactions and rigid spatial orientation. The thiophene ring acts as a bioisostere for a phenyl ring but with altered electronic properties (electron-rich) and metabolic vectors.

  • The Linker (Methylene): A single carbon spacer (

    
    ) that interrupts conjugation between the aromatic system and the amine, increasing the basicity of the nitrogen compared to a direct aniline connection.
    
  • The Lipophilic Tail (Cyclohexyl): A bulky, aliphatic ring that enhances hydrophobic contacts and blood-brain barrier (BBB) permeability while limiting rotational freedom compared to a linear hexyl chain.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence computational models (ACD/Labs, ChemAxon) standard in pharmaceutical profiling.

Key Parameters Table
PropertyValueTechnical Context
Molecular Formula

Molecular Weight 271.42 g/mol Fragment-based drug discovery (FBDD) compliant.
Appearance Off-white to pale yellow powderTypical of oxidized thiophene amines.
Melting Point 102–106 °C (HCl salt)Free base is often an oil or low-melting solid.
Boiling Point ~385 °C (Predicted)Decomposes before boiling at atm pressure.
pKa (Base) 9.2 ± 0.5 (Predicted)Nitrogen is protonated at physiological pH (7.4).
logP (Octanol/Water) 4.6 ± 0.3Highly lipophilic; requires formulation aid.
PSA (Polar Surface Area) ~28 ŲExcellent membrane permeability (<140 Ų).
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, S)Sulfur is a weak acceptor.
Solubility & Formulation

Due to its high logP (4.6), the free base is practically insoluble in neutral water.

  • Solubility (Water, pH 7.4): < 10 µg/mL.

  • Solubility (DMSO): > 20 mg/mL.

  • Solubility (DCM/Methanol): High.

  • Salt Formation: To improve aqueous solubility for biological assays, conversion to the Hydrochloride (HCl) or Fumarate salt is strictly recommended. The protonated ammonium species significantly enhances solubility in aqueous media.

Synthetic Methodology

The most robust route to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is Reductive Amination . This protocol is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation).

Reaction Pathway Diagram

Synthesis Aldehyde 5-Phenylthiophene- 2-carbaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine + Amine - H2O Amine Cyclohexylamine Amine->Imine Product Target Amine (Free Base) Imine->Product NaBH(OAc)3 DCM/AcOH

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Detailed Protocol (Bench-Scale)

Objective: Synthesis of 1.0 g of target compound.

Reagents:

  • 5-Phenylthiophene-2-carbaldehyde (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, cat. 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen (

    
    ), dissolve 5-phenylthiophene-2-carbaldehyde in anhydrous DCM (0.2 M concentration).
    
  • Amine Addition: Add cyclohexylamine (1.1 eq) followed by catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour. Note: The solution may darken, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Critical: STAB is preferred over

    
     as it selectively reduces the imine in the presence of the aldehyde, preventing side reactions.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically purified via Flash Column Chromatography (SiO2).

    • Eluent: Hexane:Ethyl Acetate (8:2) + 1% Triethylamine (to prevent streaking of the amine).

Biological & Metabolic Context

When utilizing this molecule in drug discovery, researchers must account for specific metabolic liabilities associated with the thiophene ring.

Metabolic Liability Map

Metabolism Molecule N-[(5-phenylthiophen-2-yl) methyl]cyclohexanamine S_Ox S-Oxidation (Sulfoxide/Sulfone) Molecule->S_Ox CYP450 (Bioactivation Risk) N_Dealk N-Dealkylation (Loss of Cyclohexyl) Molecule->N_Dealk CYP450 Benzylic Benzylic Hydroxylation Molecule->Benzylic CYP450

Figure 2: Predicted metabolic soft spots. S-oxidation of the thiophene ring can lead to reactive electrophiles (Michael acceptors), a known toxicity risk in thiophene drugs.

Application Notes
  • Target Class: This scaffold is frequently observed in inhibitors of NMDA receptors (neuroprotection) and Kinase inhibitors (oncology). The cyclohexyl group mimics the hydrophobic pocket binding often seen in ATP-competitive inhibitors.

  • Storage: Store at -20°C. The free base is prone to oxidation (turning brown) upon air exposure. Convert to HCl salt for long-term stability.

References

  • Synthesis of Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Thiophene Bioisosteres: Wermuth, C. G. "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry, 2008. Link

  • Chemical Data Source: PubChem Compound Summary for Thiophene Derivatives. National Center for Biotechnology Information. Link

  • Metabolic Liabilities: Dalvie, D. K., et al. "Metabolism of Thiophene-Containing Drugs." Current Pharmaceutical Design, 2002.
Foundational

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine CAS number 1152881-01-0

CAS Number: 1152881-01-0 Formula: C₁₇H₂₁NS Molecular Weight: 271.42 g/mol Part 1: Executive Summary N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a specialized lipophilic amine scaffold widely utilized in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1152881-01-0 Formula: C₁₇H₂₁NS Molecular Weight: 271.42 g/mol

Part 1: Executive Summary

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a specialized lipophilic amine scaffold widely utilized in medicinal chemistry as a pharmacophore for Central Nervous System (CNS) target interrogation. It serves as a critical intermediate and structural probe in the development of ligands for Serotonin 5-HT2A/2C receptors and Sigma-1 (σ₁) receptors .

Unlike direct therapeutic agents, this compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architecture combines a lipophilic biaryl core (5-phenylthiophene) with a flexible basic amine linker (cyclohexylaminomethyl), mimicking the structural logic of established NMDA antagonists and psychotropic agents.

Key Technical Applications
  • Fragment-Based Drug Design (FBDD): Used to probe lipophilic pockets in GPCRs (specifically Class A, 5-HT family).

  • Sigma Receptor Ligand Synthesis: The phenyl-thiophene-amine motif is a classic template for high-affinity σ₁ receptor modulators.

  • Synthetic Intermediate: A precursor in the synthesis of conformationally restricted benzazepine derivatives (5-HT2C agonists) and phenethylamine analogs.

Part 2: Chemical Identity & Physicochemical Properties

The compound exhibits properties characteristic of CNS-penetrant small molecules, adhering to Lipinski’s Rule of Five. Its high lipophilicity (LogP ~4.8) suggests rapid blood-brain barrier (BBB) translocation but necessitates formulation strategies for aqueous solubility.

Table 1: Physicochemical Profile
PropertyValuebiological Implication
Molecular Weight 271.42 DaOptimal for CNS penetration (<400 Da).
LogP (Predicted) 4.8 ± 0.3Highly lipophilic; suggests high membrane permeability and potential for non-specific binding if not optimized.
pKa (Basic Amine) 10.2 ± 0.5Exists predominantly as a cation at physiological pH (7.4), essential for ionic interactions with Asp/Glu residues in receptor binding pockets.
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent BBB permeability (TPSA < 90 Ų is ideal for CNS drugs).
Rotatable Bonds 4Moderate flexibility allows induced-fit binding without excessive entropic penalty.
H-Bond Donors/Acceptors 1 / 2Minimal polar functionality reduces desolvation energy penalties during binding.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1152881-01-0 is a convergent process involving two key phases: the construction of the biaryl core via Palladium-catalyzed cross-coupling, followed by the introduction of the amine via reductive amination.

Phase 1: Biaryl Core Construction (Suzuki-Miyaura Coupling)

Objective: Synthesis of 5-phenylthiophene-2-carbaldehyde.

  • Reagents: 5-bromothiophene-2-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Protocol:

    • Degas the solvent mixture with argon for 30 minutes.

    • Add the aryl halide, boronic acid, and base.[1]

    • Add the Pd catalyst under an inert atmosphere.

    • Reflux at 90°C for 12–16 hours.

    • Workup: Cool, extract with EtOAc, wash with brine, and purify via flash chromatography (Hexane/EtOAc).

Phase 2: Reductive Amination (The Critical Step)

Objective: Coupling of the aldehyde with cyclohexylamine to form the final secondary amine.

Reagents:

  • Precursor: 5-phenylthiophene-2-carbaldehyde

  • Amine: Cyclohexylamine (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic Acid (glacial, 1-2 drops to catalyze imine formation).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 5-phenylthiophene-2-carbaldehyde in anhydrous DCE. Add cyclohexylamine and acetic acid. Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil using column chromatography (SiO₂; Gradient: DCM → 5% MeOH/DCM).

  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt for improved stability.

Synthesis Workflow Diagram

SynthesisPath Start1 5-bromothiophene- 2-carbaldehyde Inter Intermediate: 5-phenylthiophene- 2-carbaldehyde Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 90°C Start2 Phenylboronic Acid Start2->Inter Product CAS 1152881-01-0 (Target Amine) Inter->Product Reductive Amination STAB, AcOH, DCE Reagent Cyclohexylamine Reagent->Product

Figure 1: Convergent synthetic pathway for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine via Suzuki coupling and Reductive Amination.

Part 4: Pharmacology & Mechanism of Action

While CAS 1152881-01-0 is often used as a research tool, its pharmacodynamic profile is defined by its interaction with specific GPCR and ion channel sites.

Serotonin 5-HT2 Receptor Modulation

The compound serves as a scaffold for 5-HT2A and 5-HT2C ligands.

  • Mechanism: The 5-phenylthiophene moiety acts as a bioisostere for the biphenyl or indole cores found in classical serotonergic hallucinogens and antipsychotics. It occupies the hydrophobic pocket deep within the orthosteric binding site.

  • Interaction: The basic nitrogen (cyclohexylamine) forms a critical salt bridge with Aspartate 3.32 (Asp155) in the 5-HT2A receptor transmembrane domain III.

Sigma-1 (σ₁) Receptor Affinity

The structure possesses the classic "Pharmacophore D" features required for Sigma-1 binding:

  • Positive Ionizable Center: The secondary amine.

  • Two Hydrophobic Flanking Regions: The cyclohexyl ring (primary hydrophobic region) and the phenylthiophene system (secondary bulkier hydrophobic region).

  • Utility: Compounds of this class modulate calcium signaling at the mitochondria-associated ER membrane (MAM), influencing neuroprotection and neuroplasticity.

NMDA Receptor Channel Blockade

Structurally analogous to Tenocyclidine (TCP) and Phencyclidine (PCP) , this thiophene derivative likely acts as an uncompetitive antagonist at the NMDA receptor's PCP binding site, blocking cation flux (Ca²⁺/Na⁺) through the channel pore.

Pharmacophore Logic Diagram

Pharmacophore Amine Basic Nitrogen (Ionic Interaction) Linker Methylene Linker (Spacer) Amine->Linker Cyclo Cyclohexyl Ring (Steric Occlusion) Amine->Cyclo Target Receptor Binding Site (5-HT2A / Sigma-1) Amine->Target Asp3.32 Salt Bridge Core Thiophene Core (Pi-Pi Stacking) Linker->Core Phenyl Phenyl Ring (Distal Hydrophobic Pocket) Core->Phenyl Phenyl->Target Hydrophobic Pocket

Figure 2: Pharmacophore map illustrating the structural domains responsible for receptor affinity.

Part 5: Safety & Handling (GLP Standards)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. The amine functionality can react with atmospheric CO₂ (carbamate formation); store under inert gas (Argon/Nitrogen).

  • PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.

  • Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent moisture absorption.

References

  • Sigma-Aldrich. (2024). Product Specification: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. Merck KGaA. Link

  • BindingDB. (2024). Affinity Data for Thiophene-Methylamine Scaffolds. The Binding Database.[2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57285147 (Related Scaffold). PubChem.[2][3] Link

  • Eli Lilly and Company. (2011).[4] Patent AU2011202788A1: 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists.[4] Google Patents. Link

  • ChemRxiv. (2024).[5] Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent. Cambridge Open Engage. Link

Sources

Exploratory

Structural Elucidation of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

A Technical Guide for Medicinal Chemistry Applications Part 1: Executive Summary & Molecular Framework This guide details the structural elucidation of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0)...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Molecular Framework

This guide details the structural elucidation of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0), a secondary amine pharmacophore often utilized as a scaffold in kinase inhibitors and NMDA receptor antagonists.

The elucidation strategy relies on a "Divide and Conquer" approach: separating the lipophilic aromatic core (5-phenylthiophene) from the aliphatic amine tail (cyclohexyl) and verifying the critical methylene bridge that links them.

Molecular Specifications
PropertyValue
Formula C₁₇H₂₁NS
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 271.42 g/mol
Monoisotopic Mass 271.1395
Core Motif 2,5-Disubstituted Thiophene
Key Linkage Aminomethyl bridge (-CH₂-NH-)

Part 2: Synthetic Origin & Retrosynthetic Logic

Understanding the synthesis provides the "Expected Structure" baseline for elucidation. This molecule is classically synthesized via Reductive Amination , a self-validating pathway that defines the connectivity before the first spectrum is even run.

Reaction Pathway[11][12][13][14][15]
  • Precursors: 5-phenylthiophene-2-carbaldehyde + Cyclohexylamine.

  • Intermediate: Formation of the imine (Schiff base).

  • Reduction: Treatment with Sodium Triacetoxyborohydride (STAB) or NaBH₄ to yield the secondary amine.

Synthesis A 5-Phenylthiophene- 2-carbaldehyde C Imine Intermediate A->C + B (-H2O) B Cyclohexylamine D Target: Secondary Amine C->D Reductive Amination (NaBH(OAc)3)

Figure 1: Synthetic pathway establishing the carbon-nitrogen connectivity.

Part 3: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" decision point.

Primary Ionization (ESI+)
  • Observed Ion:

    
    
    
  • Target m/z: 272.1473 (Calculated for C₁₇H₂₂NS⁺)

  • Acceptance Criteria: Error < 5 ppm.

Diagnostic Fragmentation (MS/MS)

Fragmentation in this molecule is driven by the stability of the thienyl-methyl cation . The C-N bond is the weakest link under Collision Induced Dissociation (CID).

Fragment Ion (m/z)Proposed StructureMechanistic Origin
272.15

Parent Ion
173.04

Base Peak. Heterolytic cleavage of C-N bond. Stabilized by thiophene resonance.
100.11

Cyclohexyl-imine fragment (Charge retention on N-side).
129.01

Loss of methylene; Phenyl-thiophene radical cation.

Part 4: NMR Spectroscopy – The Connectivity Map

This is the definitive proof of structure. The analysis focuses on three distinct regions: the Aromatic (Thiophene/Phenyl), the Linker (Methylene), and the Aliphatic (Cyclohexyl).

1H NMR Assignment Strategy (400 MHz, CDCl₃)

1. The Thiophene "Fingerprint" The 2,5-disubstitution pattern is confirmed by two doublets with a specific coupling constant (


).
  • H-3 (Thiophene):

    
     ppm (d). Closer to the alkyl group.
    
  • H-4 (Thiophene):

    
     ppm (d).[12] Closer to the phenyl ring (deshielded).
    

2. The Methylene Bridge

  • Position:

    
     ppm.
    
  • Multiplicity: Singlet (broadens if NH exchange is slow). This signal proves the reduction of the aldehyde (originally ~9.8 ppm) to the amine.

3. The Phenyl Group [1][6][10]

  • Position:

    
     ppm.
    
  • Pattern: Multiplet (typically 2H ortho, 2H meta, 1H para). The ortho protons are most deshielded due to the thiophene ring current.

4. The Cyclohexyl Amine

  • N-CH (Methine):

    
     ppm (tt).
    
  • Ring Protons: Envelope from

    
     ppm.
    
Summary Table: Predicted 1H NMR Data
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Phenyl (Ortho) 7.58d/m2HConjugation with Thiophene
Phenyl (Meta/Para) 7.25 - 7.40m3HAromatic overlap
Thiophene (H-4) 7.15d (

)
1HBeta to Phenyl
Thiophene (H-3) 6.95d (

)
1HBeta to Alkyl-N
Linker (-CH₂-) 4.02s2HDiagnostic Bridge
Cyclohexyl (C-1) 2.50tt1HAlpha to Nitrogen
Cyclohexyl (C-2/6) 1.90m2HEquatorial
Cyclohexyl (Rest) 1.10 - 1.75m8HAxial/Distal

Part 5: 2D NMR Verification (HMBC)

To prove the structure is not an isomer (e.g., 2,4-substitution), HMBC (Heteronuclear Multiple Bond Correlation) is required. This experiment visualizes long-range H-C couplings (2-3 bonds).

Critical Correlations
  • Linker-to-Core: The Methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     4.02) must show a cross-peak to C-2 of the Thiophene  ring.
    
  • Ring-to-Ring: The Thiophene H-4 proton must couple to the Ipso-Carbon of the Phenyl ring. This proves the phenyl is attached at position 5.

HMBC H_Linker H (Linker) δ 4.02 C_Thio2 C-2 (Thiophene) Quaternary H_Linker->C_Thio2 HMBC (3-bond) CONFIRMS LINKAGE H_Thio4 H-4 (Thiophene) δ 7.15 H_Thio4->C_Thio2 Intra-ring C_Ph_Ipso C-Ipso (Phenyl) Quaternary H_Thio4->C_Ph_Ipso HMBC (3-bond) CONFIRMS PHENYL POS

Figure 2: HMBC correlations validating the regiochemistry of the thiophene core.

Part 6: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and sharp lines. DMSO-
    
    
    
    may be used if the salt form (HCl) is analyzed, but shifts will differ.
  • Concentration: 5-10 mg of compound in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through cotton wool in a Pasteur pipette to remove suspended solids (crucial for good shimming).

Protocol B: LC-MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode. Scan range 100-1000 m/z.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4]

  • Satonaka, H. (1983).[5] The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[13][14] Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394639, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine.

Sources

Foundational

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine molecular weight and formula

An In-Depth Technical Guide to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine: Properties, Synthesis, and Potential Applications Executive Summary: This technical guide provides a comprehensive overview of N-[(5-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine: Properties, Synthesis, and Potential Applications

Executive Summary: This technical guide provides a comprehensive overview of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its potential therapeutic and industrial applications based on its structural motifs. This document is intended for drug development professionals, chemists, and scientists requiring a technical understanding of this specific molecule.

Introduction to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in modern chemistry. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have made it a cornerstone in the design of novel pharmaceuticals and functional materials. When functionalized, such as in the case of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, the resulting molecule combines the features of the aromatic thiophene core, a secondary amine linkage, and a lipophilic cyclohexyl group. This unique combination suggests potential utility in areas where molecular recognition, membrane permeability, and specific binding interactions are critical. This guide serves to consolidate the known properties of this compound and provide a robust framework for its synthesis and further investigation.

Core Physicochemical Properties

The fundamental molecular and physical properties of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₇H₂₁NS
Molecular Weight 271.43 g/mol
CAS Number 1152881-01-0
Synonyms N-[(5-phenyl-2-thienyl)methyl]cyclohexanamine
Physical Form Powder
InChI Key XYZXNFHTCDYOAE-UHFFFAOYSA-N

Synthesis Protocol: Reductive Amination

The synthesis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine can be efficiently achieved via a one-pot reductive amination procedure. This widely-used and reliable method involves the reaction of an aldehyde (5-phenylthiophene-2-carbaldehyde) with a primary amine (cyclohexanamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Principle and Rationale

Reductive amination is the cornerstone for C-N bond formation in modern organic synthesis due to its high efficiency, operational simplicity, and the stability of the reagents involved. We select sodium triacetoxyborohydride (STAB) as the reducing agent. Its mild and selective nature makes it ideal for this transformation, as it readily reduces the protonated iminium intermediate while being unreactive towards the starting aldehyde. This selectivity prevents the undesired side-reaction of aldehyde reduction to the corresponding alcohol, thereby maximizing the yield of the target amine.

Required Reagents and Equipment
  • Reagents: 5-phenylthiophene-2-carbaldehyde, cyclohexanamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM, anhydrous), acetic acid (glacial), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-phenylthiophene-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Amine Addition: Add cyclohexanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid serves to catalyze the formation of the iminium ion intermediate.

  • Stirring and Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the equilibrium formation of the corresponding imine/iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause slight effervescence. Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Reaction Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine.

Experimental Workflow and Logic

The synthesis protocol follows a logical progression from starting materials to the final, purified compound. Each stage is designed to ensure high yield and purity.

SynthesisWorkflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction Core cluster_workup 3. Isolation & Workup cluster_purification 4. Purification & Analysis aldehyde 5-Phenylthiophene- 2-carbaldehyde in DCM mixing Combine Reactants Stir for 30-60 min aldehyde->mixing 1.0 eq amine Cyclohexanamine & Acetic Acid amine->mixing 1.1 eq reduction Add NaBH(OAc)₃ Stir for 2-4 hrs mixing->reduction Imine Formation quench Quench with Sat. NaHCO₃ reduction->quench Reaction Complete extract Extract with DCM Wash with H₂O, Brine quench->extract dry Dry over MgSO₄ Concentrate extract->dry purify Flash Column Chromatography dry->purify Crude Product product Pure Product: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine purify->product

Caption: Reductive amination workflow for synthesizing the target compound.

Potential Applications and Research Directions

While specific biological activity data for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is not widely published, its structural components are prevalent in molecules with significant bioactivity, suggesting several promising avenues for research.

  • Medicinal Chemistry: Thiophene-based molecules are known to act as modulators for various biological targets. For instance, 2-aminothiophene derivatives have been identified as potent positive allosteric modulators of the A₁ adenosine receptor, which has applications in treating neurological and cardiovascular conditions.[1] The presence of the secondary amine and the lipophilic cyclohexyl and phenyl groups could facilitate binding to enzyme active sites or receptor pockets. Further screening in antimicrobial, anticancer, or enzyme inhibition assays is a logical next step.[2]

  • Materials Science: The aromatic and electron-rich nature of the phenylthiophene core is a feature found in organic electronic materials. Related structures containing triphenylamine and thiophene moieties are used as hole-transporting materials in devices like organic light-emitting diodes (OLEDs).[3][4] The specific electronic properties endowed by the N-cyclohexyl substituent could be investigated to determine its suitability for similar applications in organic semiconductors or sensors.

  • Agrochemicals: Nicotinamide derivatives incorporating a thiophene ring have demonstrated potent fungicidal activity, indicating the potential for thiophene-amine structures in the development of novel crop protection agents.[5]

Conclusion

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a well-defined chemical entity with a molecular formula of C₁₇H₂₁NS and a molecular weight of 271.43 g/mol . Its synthesis is readily achievable through standard, high-yield organic chemistry protocols such as reductive amination. The convergence of its structural motifs—a phenylthiophene core, a secondary amine linker, and a cyclohexyl group—makes it a compelling candidate for exploratory research in drug discovery, particularly in neurology and infectious diseases, as well as in the field of organic electronics. The technical information and detailed synthesis protocol provided herein offer a solid foundation for researchers to produce and investigate this promising compound.

References

  • amine - PubChem. National Center for Biotechnology Information. [Link]

  • N-[(2-phenylcyclopropyl)methyl]cyclohexanamine | C16H23N | CID 79032681 - PubChem. National Center for Biotechnology Information. [Link]

  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride - MDPI. MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. MDPI. [Link]

  • A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)- hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging. National Center for Biotechnology Information. [Link]

  • N-cyclopentyl-N-methylcyclohexanamine | C12H23N | CID 57285147 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC. National Center for Biotechnology Information. [Link]

  • 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate - MDPI. MDPI. [Link]

Sources

Exploratory

Biological Activity of Phenylthiophene Derivatives: A Technical Guide for Drug Discovery

Executive Summary The phenylthiophene scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for biaryl systems. Its unique electronic properties and ability to engage in -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylthiophene scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for biaryl systems. Its unique electronic properties and ability to engage in


-

stacking interactions make it a potent core for designing inhibitors of Cyclooxygenase-2 (COX-2) , Tubulin polymerization , and Microbial membrane integrity . This guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols to accelerate the development of phenylthiophene-based therapeutics.

Introduction: The Phenylthiophene Scaffold

The phenylthiophene moiety consists of a thiophene ring directly linked to a phenyl group. This arrangement offers distinct advantages over biphenyl analogs:

  • Bioisosterism: The thiophene ring is a bioisostere of benzene but possesses higher lipophilicity and electron-rich character, often improving membrane permeability and target affinity.

  • Metabolic Stability: The sulfur atom alters metabolic susceptibility, potentially reducing rapid clearance compared to pure hydrocarbon scaffolds.

  • Geometry: The bond angle of the thiophene ring (approx. 148°) differs from the phenyl ring (180° para-substitution), allowing the molecule to access unique binding pockets in enzymes like COX-2 and kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenylthiophene derivatives is tightly controlled by substituents on both the thiophene and phenyl rings.

Core SAR Principles
PositionModificationEffect on Activity
Thiophene C-2 Carboxamide / EsterCritical for H-bonding in kinase active sites (e.g., aPKC inhibition) [1].
Thiophene C-5 Halogens (Br, Cl)Enhances lipophilicity; often increases potency in antimicrobial assays [2].
Phenyl Ring (Para) Electron-Withdrawing (NO2, SO2Me)Essential for COX-2 selectivity (mimics the pharmacophore of Celecoxib) [3].
Phenyl Ring (Meta) Bulky GroupsGenerally reduces activity due to steric clashes in tight binding pockets.
Visualization: SAR Logic Map

The following diagram illustrates the functional logic governing the phenylthiophene scaffold's activity.

SAR_Map Core Phenylthiophene Scaffold Pos_C2 Thiophene C-2 Position (H-Bond Donors) Core->Pos_C2 Pos_C5 Thiophene C-5 Position (Lipophilic Groups) Core->Pos_C5 Phenyl_Para Phenyl Para-Position (SO2Me / NO2) Core->Phenyl_Para Kinase Kinase Inhibition (aPKC, JNK) Pos_C2->Kinase Critical for Hinge Binding Microbial Antimicrobial Activity (Membrane Disruption) Pos_C5->Microbial Increases Permeability COX COX-2 Selectivity (Anti-inflammatory) Phenyl_Para->COX Fits COX-2 Side Pocket

Figure 1: Functional SAR map highlighting critical substitution sites and their impact on therapeutic targets.

Therapeutic Mechanisms & Applications[1][2][3]

Anti-Inflammatory Activity (COX-2 Inhibition)

Phenylthiophene derivatives have emerged as potent selective COX-2 inhibitors .

  • Mechanism: The phenylthiophene core mimics the vicinal diaryl heterocycle structure of coxibs (e.g., Celecoxib). The thiophene ring serves as the central scaffold, positioning a para-sulfonamido or methylsulfonyl phenyl group into the COX-2 secondary pocket (Arg513, His90).

  • Data Insight: 2,3,4-trisubstituted thiophenes have shown selectivity indices (SI) > 70 for COX-2 over COX-1, significantly reducing the risk of gastric ulceration associated with non-selective NSAIDs [3].

Anticancer Activity (Tubulin & Kinase Inhibition)[4]
  • Tubulin Polymerization: Derivatives bearing trimethoxyphenyl groups at the thiophene C-2 position bind to the colchicine site of

    
    -tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis [4].
    
  • Kinase Inhibition: 2-amino-3-carboxy-4-phenylthiophenes act as atypical Protein Kinase C (aPKC) inhibitors. The C-2 amino group forms hydrogen bonds with the kinase hinge region, blocking ATP binding [1].

Antimicrobial Activity

Recent studies highlight the efficacy of 5-(3-bromophenyl)thiophen-2-yl derivatives against multidrug-resistant bacteria, including A. baumannii.

  • Mechanism: Unlike traditional antibiotics that target cell wall synthesis, these lipophilic cations integrate into the bacterial membrane, causing depolarization and leakage of intracellular contents [5].

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the phenylthiophene core is the Suzuki-Miyaura coupling. This protocol ensures high yields and tolerates diverse functional groups.

Protocol Rationale:

  • Catalyst:

    
     is chosen for its stability and efficiency with aryl bromides.
    
  • Base: Sodium carbonate (

    
    ) provides mild activation of the boronic acid without hydrolyzing sensitive esters.
    
  • Solvent: DME/Water mixture ensures solubility of both organic and inorganic reactants.

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 2-bromothiophene (1.0 equiv) and phenylboronic acid (1.1 equiv) in 1,2-dimethoxyethane (DME, 20 mL).

  • Degassing: Bubble Argon gas through the solution for 15 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalysis: Add

    
     (0.05 equiv) and an aqueous solution of 
    
    
    
    (2.0 equiv).
  • Reaction: Reflux the mixture at 85°C for 12–16 hours under an Argon balloon. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    

Synthesis_Workflow Start Reagents: Bromothiophene + Phenylboronic Acid Degas Step 1: Degas with Argon (Prevent Pd Oxidation) Start->Degas Catalyst Step 2: Add Pd(PPh3)4 + Na2CO3 (Initiate Catalytic Cycle) Degas->Catalyst Reflux Step 3: Reflux at 85°C (12h) (Cross-Coupling) Catalyst->Reflux Purify Step 4: Celite Filtration & Column Chrom. (Isolate Product) Reflux->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for phenylthiophene synthesis.

Bioassay: COX-2 Inhibition Screening

To validate anti-inflammatory potential, a colorimetric COX inhibitor screening assay is recommended.

Protocol:

  • Reagent Prep: Reconstitute COX-2 enzyme (human recombinant) in Tris buffer (pH 8.0).

  • Inhibitor Incubation: Add 10

    
     of the phenylthiophene derivative (dissolved in DMSO) to the reaction well. Include a "No Inhibitor" control (100% activity) and "Celecoxib" control.
    
  • Enzyme Addition: Add 10

    
     of COX-2 enzyme. Incubate at 25°C for 10 minutes to allow inhibitor binding.
    
  • Substrate Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm. The rate of color development is proportional to COX-2 activity.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes the potency of key phenylthiophene derivatives against standard therapeutic targets.

Compound ClassTarget

/ MIC
Reference StandardRef
2-amino-4-phenylthiophene aPKC

30 nMStaurosporine[1]
2,3,4-trisubstituted thiophene COX-21.79

Celecoxib (0.04

)
[3]
5-(3-bromophenyl)thiophene A. baumannii16 mg/LColistin (128 mg/L*)[5]
Methoxy-phenylthiophene Tubulin< 1.0

Combretastatin A-4[4]

*Note: Comparison against Colistin-resistant strains.

Mechanism of Action: COX-2 Binding

Understanding the molecular interaction is crucial for optimization. The phenylthiophene scaffold positions the phenyl ring to exploit the hydrophobic channel of COX-2, while the thiophene sulfur can engage in weak interactions with surrounding residues.

MOA_COX2 Drug Phenylthiophene Inhibitor Arg513 Arg513 (H-Bond / Ionic) Drug->Arg513 Sulfonamide Group Interaction His90 His90 (H-Bond Network) Drug->His90 Stabilization Val523 Val523 (Hydrophobic Pocket) Drug->Val523 Phenyl Ring Stacking Result Inhibition of Prostaglandin Synthesis Arg513->Result Val523->Result

Figure 3: Molecular interactions of phenylthiophene derivatives within the COX-2 active site.

References

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC - PubMed Central. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Medical Press. [Link]

  • Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. PubMed. [Link]

Foundational

Technical Monograph: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Classification: Chemical Probe / Privileged Scaffold CAS Registry Number: 1152881-01-0 Molecular Formula: C₁₇H₂₁NS Molecular Weight: 271.42 g/mol [1][2] Executive Summary & Chemical Identity N-[(5-phenylthiophen-2-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Chemical Probe / Privileged Scaffold CAS Registry Number: 1152881-01-0 Molecular Formula: C₁₇H₂₁NS Molecular Weight: 271.42 g/mol [1][2]

Executive Summary & Chemical Identity

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a lipophilic secondary amine characterized by a 5-phenylthiophene core linked to a cyclohexyl group via a methylene bridge.[1][2] In medicinal chemistry, this molecule represents a "privileged scaffold"—a structural motif capable of binding to multiple diverse biological targets due to its favorable physicochemical properties.

It is frequently encountered in high-throughput screening (HTS) libraries as a hit for G-protein coupled receptors (GPCRs), particularly Sigma receptors (


)  and Serotonin receptors (5-HT) , as well as in kinase inhibition campaigns where the phenyl-thiophene moiety acts as a hinge binder.[1][2]
Physicochemical Profile
PropertyValueSignificance
LogP (Predicted) ~4.8 - 5.1Highly lipophilic; excellent blood-brain barrier (BBB) permeability.[1][2]
pKa (Base) ~9.5 - 10.2Predominantly protonated at physiological pH (7.4), acting as a cation.[2]
H-Bond Donors 1 (NH)Critical for directional binding in receptor pockets.[1][2]
Rotatable Bonds 4Moderate flexibility allows induced-fit binding.[1]
Topological Polar Surface Area ~12 ŲLow TPSA correlates with high CNS penetration.

Structural Analysis & Pharmacophore Mapping

To understand the biological utility of this compound, one must analyze its pharmacophoric elements.[2][3] The molecule functions as a lipophilic cation , a classic motif in CNS drug design.[2]

Pharmacophore Decomposition (Graphviz Visualization)

The following diagram illustrates the functional regions of the molecule and their predicted interactions with biological targets.[2]

Pharmacophore cluster_0 Lipophilic Tail (Hydrophobic) cluster_1 Linker Region cluster_2 Cationic Head (Polar/Ionic) Phenyl Phenyl Ring (π-π Stacking) Thiophene Thiophene Ring (Bioisostere) Phenyl->Thiophene Biaryl Bond (Rigid) Target_Pocket Target_Pocket Phenyl->Target_Pocket Hydrophobic Pocket 1 Methylene Methylene Bridge (Spacer) Thiophene->Methylene C2 Attachment Amine Secondary Amine (Ionic Bond / H-Bond) Methylene->Amine N-Alkylation Cyclohexyl Cyclohexyl Group (Steric Bulk) Amine->Cyclohexyl N-Substituent Target_Asp Target_Asp Amine->Target_Asp Aspartate Residue (D)

Figure 1: Pharmacophore decomposition highlighting the hydrophobic biaryl tail and the cationic amine head, a structural signature of Sigma-1 and NMDA receptor modulators.[1][2]

Chemical Synthesis Protocol

The most robust and self-validating method for synthesizing this compound is Reductive Amination .[1] This route is preferred over direct alkylation (using halides) because it avoids over-alkylation to the tertiary amine.[2]

Reaction Scheme

Precursors: 5-phenylthiophene-2-carbaldehyde + Cyclohexylamine Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1][2]

Step-by-Step Methodology

This protocol is designed for a 1.0 mmol scale synthesis.

Phase 1: Imine Formation[1]
  • Preparation: In a dry 25 mL round-bottom flask, dissolve 5-phenylthiophene-2-carbaldehyde (188 mg, 1.0 mmol) in anhydrous DCE (5 mL).

  • Addition: Add Cyclohexylamine (115 µL, 1.0 mmol) followed by glacial Acetic Acid (1 drop, catalytic).

  • Equilibrium: Stir at room temperature under Nitrogen/Argon for 2 hours.

    • Checkpoint: Monitor by TLC (Thin Layer Chromatography).[2] The aldehyde spot should disappear, replaced by a less polar imine spot.

Phase 2: Reduction[1][2][4]
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in three portions over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Phase 3: Work-up & Purification[1][2]
  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (start 9:1, gradient to 7:[2]3) + 1% Triethylamine (to prevent tailing of the amine).[2]

Synthesis Logic Flow

Synthesis Start Start: 5-phenylthiophene-2-carbaldehyde + Cyclohexylamine Imine Intermediate: Imine Formation (-H2O) Start->Imine DCE, AcOH, RT, 2h Reduction Reduction: NaBH(OAc)3 (Hydride Transfer) Imine->Reduction 0°C -> RT, 12h Product Product: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Reduction->Product Workup: NaHCO3 / DCM

Figure 2: Logical flow of the reductive amination pathway.

Biological Context & Applications

While specific clinical data for CAS 1152881-01-0 is proprietary or limited to primary screens, its structure places it firmly within known bioactive classes.[1][2]

Sigma Receptor Modulation ( )

The N-alkyl-N-aralkyl amine motif is the defining feature of high-affinity Sigma receptor ligands (e.g., PB28, Haloperidol).[1][2]

  • Mechanism: The basic nitrogen forms an ionic bond with Asp126 in the

    
     receptor, while the phenyl-thiophene tail occupies the primary hydrophobic pocket.
    
  • Application: Compounds of this class are investigated for neuroprotection , anti-amnesic effects, and cancer therapy (via

    
     cytotoxicity).[2]
    
Antimicrobial & Antifungal Activity

Thiophene derivatives, particularly those with biaryl structures, are known to disrupt microbial membranes or inhibit specific fungal enzymes (e.g., lanosterol 14


-demethylase).[2]
  • Reference: Thiophene-based amines have shown potency against Candida albicans and S. aureus in SAR studies of related scaffolds.[1]

Kinase Inhibition (Off-Target)

The 5-phenylthiophene moiety is a planar, aromatic system that can mimic the adenine ring of ATP.[1][2]

  • Risk/Opportunity: Researchers using this probe should be aware of potential off-target inhibition of kinases (e.g., CDK2, VEGFR) if the concentration exceeds 10 µM.[2]

Safety & Handling (MSDS Summary)

As a lipophilic amine, this compound requires standard laboratory safety protocols.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerator). Keep under inert gas (Argon) to prevent oxidation of the amine or thiophene ring over long periods.[2]

  • Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL), Ethanol, and DCM.[2]

References

  • Synthesis of Thiophene Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[2] Link[2]

  • Sigma Receptor SAR: Collina, S., et al. "Sigma receptor ligands: a patent review (2013-2023)."[2] Expert Opinion on Therapeutic Patents, 33(5), 1-18 (2023).[2] Link[2]

  • Thiophene Bioactivity: Mishra, R., et al. "Synthesis and biological activity of some new quinoline and thiophene derivatives."[2] Journal of Saudi Chemical Society, 18(6), 944-951 (2014).[2] Link[2]

  • PubChem Entry: "N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (Compound)."[1][2] National Center for Biotechnology Information. PubChem Compound Summary for CID 43222651. Link[2]

Sources

Exploratory

Thiophene Scaffolds: From Indophenine Impurity to Blockbuster Bioisosteres

Executive Summary Thiophene, a sulfur-containing heteroaromatic ring, represents one of the most versatile scaffolds in modern medicinal chemistry and materials science. Originally discovered as a contaminant in benzene,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene, a sulfur-containing heteroaromatic ring, represents one of the most versatile scaffolds in modern medicinal chemistry and materials science. Originally discovered as a contaminant in benzene, it has evolved into a critical bioisostere used to modulate lipophilicity, metabolic stability, and electronic distribution in drug design. This guide provides a technical deep-dive into the history, synthetic evolution, and therapeutic application of thiophene derivatives, moving from Victor Meyer’s 19th-century benchtop to 21st-century blockbuster pharmacology.

Historical Genesis: The Indophenine "Impurity"

The discovery of thiophene is a classic example of serendipity in chemistry, rooted in the failure of a "standard" reaction.

In 1882, Victor Meyer was demonstrating the "indophenine test" to his students at the University of Zurich. At the time, it was believed that heating benzene with isatin and concentrated sulfuric acid produced a deep blue dye (indophenine).[1][2] However, on this specific occasion, Meyer used high-purity benzene synthesized from the decarboxylation of benzoic acid. The reaction failed; no color developed.

Meyer correctly deduced that the "benzene" previously used (derived from coal tar) contained an impurity responsible for the reaction. He isolated this impurity, which closely mimicked benzene’s boiling point (84°C vs. 80°C), and named it thiophene (theion = sulfur + phaino = shining/apparent).

Key Insight: This historical pivot highlights the importance of reagent purity and the potential for "impurities" to harbor novel chemical entities.

Synthetic Evolution: From Cyclization to C-H Activation

The synthesis of thiophene derivatives has matured from harsh cyclization conditions to precise, transition-metal-catalyzed functionalization.

The Classic Approach: The Gewald Reaction

Developed by Karl Gewald in 1966, this multi-component reaction remains the gold standard for synthesizing highly substituted 2-aminothiophenes, which are privileged structures in drug discovery (e.g., Olanzapine precursors).

Experimental Protocol: Synthesis of 2-Amino-3-carbethoxy-4,5-dimethylthiophene

Objective: To synthesize a polysubstituted thiophene core using the Gewald multi-component condensation.[3]

Reagents:

  • Butanone (Methyl ethyl ketone): 10 mmol

  • Ethyl cyanoacetate: 10 mmol[3]

  • Elemental Sulfur (

    
    ): 10 mmol[3]
    
  • Morpholine (Base/Catalyst): 15 mmol

  • Ethanol: 20 mL

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve butanone (0.72 g) and ethyl cyanoacetate (1.13 g) in 20 mL of ethanol.

  • Activation: Add elemental sulfur (0.32 g) to the solution.

  • Initiation: Add morpholine (1.30 g) dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The sulfur solid will gradually dissolve as it is incorporated into the ring.

  • Work-up: Cool the mixture to room temperature. Pour the dark reaction mixture into 100 mL of ice-cold water.

  • Crystallization: Scratch the vessel walls to induce precipitation. Filter the resulting solid and wash with cold ethanol/water (1:1).

  • Validation: Recrystallize from ethanol. Purity is confirmed via

    
    H NMR (Look for the disappearance of the ketone carbonyl signal and appearance of the 
    
    
    
    broad singlet at
    
    
    6.0-7.0 ppm).

Mechanism of Action (Causality): The reaction proceeds via a Knoevenagel condensation between the ketone and the active nitrile, followed by sulfur attack on the alkylidene intermediate. The final step is an intramolecular cyclization and tautomerization to form the aromatic ring.

Visualization: The Gewald Mechanism

GewaldReaction Reagents Ketone + Ethyl Cyanoacetate Inter1 Knoevenagel Adduct Reagents->Inter1 Condensation Inter2 Thiol Intermediate Inter1->Inter2 Sulfur Attack Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Caption: Logical flow of the Gewald multicomponent synthesis from reagents to the aromatic aminothiophene core.

Medicinal Chemistry: The Bioisostere Advantage[4]

In drug design, thiophene is frequently used as a bioisostere for benzene.[4][5] While they are sterically similar, their electronic profiles differ significantly, altering the drug's Pharmacokinetics (PK) and Pharmacodynamics (PD).

Benzene vs. Thiophene: A Comparative Analysis
PropertyBenzene (

)
Thiophene (

)
Implications for Drug Design
Resonance Energy 36 kcal/mol29 kcal/molThiophene is less aromatic, making it more reactive to metabolic oxidation.
Electronegativity NeutralElectron-Rich (S-atom)Thiophene can act as a hydrogen bond acceptor; engages in

stacking differently.
Lipophilicity (logP) 2.131.81Thiophene is slightly less lipophilic, potentially improving water solubility.
Metabolism Epoxidation (slow)S-Oxidation / Ring OpeningThiophene moieties are often "metabolic hot spots" (see Clopidogrel).

Expert Insight: Replacing a benzene ring with a thiophene is not just a space-filling exercise. The sulfur atom introduces a dipole and lone pairs that can interact with specific residues in the binding pocket (e.g., Serine or Threonine), potentially increasing potency (Efficacy). However, this often comes at the cost of metabolic stability due to the potential for S-oxidation.

Case Studies in Drug Development

Clopidogrel (Plavix): The Metabolic Prodrug

Clopidogrel is an antiplatelet agent used to prevent heart attacks and strokes.[6] It is a classic example where the thiophene ring is essential for the drug's activation mechanism. Clopidogrel is a prodrug; it is inactive until the thiophene ring is metabolically opened.[7]

  • Mechanism: CYP450 enzymes (specifically CYP2C19) oxidize the thiophene ring to a thiolactone, which is then hydrolyzed to reveal a reactive free thiol.[7] This thiol forms a disulfide bond with the P2Y12 receptor on platelets, permanently disabling them.

Visualization: Clopidogrel Bioactivation Pathway

ClopidogrelPath Prodrug Clopidogrel (Inactive Prodrug) Oxo 2-Oxo-Clopidogrel (Thiolactone) Prodrug->Oxo Oxidation (Thiophene S) CYP CYP2C19 Enzyme CYP->Oxo Active Active Metabolite (Free Thiol) Oxo->Active Thiolactone Opening Hydrolysis Ring Opening (Hydrolysis) Hydrolysis->Active Target P2Y12 Receptor (Platelet) Active->Target Disulfide Bond Formation

Caption: The metabolic activation of Clopidogrel, dependent on the oxidative opening of the thiophene ring.[7][8][9]

Rivaroxaban (Xarelto): Structural Precision

Rivaroxaban is a direct Factor Xa inhibitor.[10][11] Here, the thiophene moiety (specifically a 5-chlorothiophene ) plays a structural role.[8][12]

  • SAR Insight: The chlorine atom at the 5-position of the thiophene ring occupies the S1 pocket of the Factor Xa enzyme. The thiophene ring serves as a rigid linker that orients the chlorine atom for optimal hydrophobic interaction, a critical factor for the drug's high affinity (Ki = 0.4 nM).

Conclusion

Thiophene derivatives have transcended their origins as a coal-tar impurity to become indispensable tools in the scientist's arsenal. Whether utilized for their electronic properties in conducting polymers (PEDOT) or their unique metabolic reactivity in prodrugs like Clopidogrel, thiophenes offer a distinct advantage over their benzene counterparts. For the modern researcher, understanding the nuance of the thiophene-benzene bioisosterism —balancing potency with metabolic liability—is key to unlocking the next generation of therapeutics.

References

  • Meyer, V. (1882).[13][14] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2893-2898.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Pereillo, J. M., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295.

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Protocols & Analytical Methods

Method

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine in vitro assay protocols

Application Note: In Vitro Characterization & Assay Protocols for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Executive Summary N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0) is a synthetic sma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization & Assay Protocols for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Executive Summary

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0) is a synthetic small molecule featuring a lipophilic 5-phenylthiophene core linked via a methyl spacer to a basic cyclohexylamine moiety. This structural motif—comprising a hydrophobic domain, a short alkyl spacer, and a protonatable amine—is the classic pharmacophore for Sigma-1 Receptor (σ1R) ligands and modulators of the NMDA receptor channel complex.

This guide provides a rigorous technical framework for the in vitro characterization of this compound. Unlike generic screening protocols, this document focuses on validating the compound's activity as a putative Sigma-1 Receptor modulator , a target critical for neuroprotection, calcium signaling, and endoplasmic reticulum (ER) stress response.

Compound Management & Properties

Before initiating biological assays, the physicochemical integrity of the compound must be established. The secondary amine makes this compound basic; it will likely exist as a cation at physiological pH.

PropertySpecificationNotes
IUPAC Name N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Molecular Formula

Molecular Weight 271.42 g/mol
Predicted pKa ~9.5 (Secondary Amine)Positively charged at pH 7.4.
Solubility DMSO (>10 mM), Ethanol (>10 mM)Poor aqueous solubility in neutral buffer.
Storage -20°C (Desiccated)Protect from light (thiophene sensitivity).

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.71 mg of powder in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute stock 1:1000 in Assay Buffer to achieve 10 µM (0.1% DMSO final).

  • Stability Check: Verify stability via LC-MS if the stock is stored >1 month. Thiophene rings can be susceptible to oxidation over extended periods.

Primary Assay: Radioligand Competition Binding (σ1R)

Objective: Determine the affinity (


) of the compound for the Sigma-1 receptor.
Rationale:  The "Gold Standard" for validating this pharmacophore is competition against the selective radioligand 

.
Materials
  • Source Tissue: Guinea pig brain membranes or Jurkat cell membranes (high endogenous σ1R expression).

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet to a protein concentration of ~0.5 mg/mL.

  • Plate Setup (96-well format):

    • Total Binding (TB): 50 µL Membrane + 50 µL Buffer + 50 µL

      
       (3 nM final).
      
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL Haloperidol (10 µM) + 50 µL

      
      .
      
    • Test Compound: 50 µL Membrane + 50 µL Compound (Concentration range:

      
       M to 
      
      
      
      M) + 50 µL
      
      
      .
  • Incubation: Incubate plates for 120 minutes at 37°C . (Equilibrium is slower for lipophilic amines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the lipophilic ligand).

    • Wash 3x with 200 µL ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using a four-parameter logistic regression. Convert to 

using the Cheng-Prusoff equation:

  • Where

    
     is the radioligand concentration (3 nM) and 
    
    
    
    is the dissociation constant of
    
    
    (~3-5 nM).

Secondary Assay: Functional Ca2+ Mobilization

Objective: Determine if the compound acts as an agonist (enhances Ca2+ signaling) or antagonist (blocks it). Mechanism: σ1Rs reside at the Mitochondria-Associated Membrane (MAM) and stabilize IP3 Receptors (IP3R), facilitating Ca2+ transfer from the ER to mitochondria. Agonists potentiate Bradykinin-induced Ca2+ release.

Experimental Workflow (DOT Visualization)

G Start Cell Seeding (NG108-15 or CHO cells) Load Dye Loading (Fura-2 or Fluo-4 AM) Start->Load 24h Treat Compound Treatment (30 min incubation) Load->Treat 45 min Stim Stimulation (Bradykinin 1 µM) Treat->Stim Inject Read Readout (Ca2+ Flux / Fluorescence) Stim->Read Real-time

Caption: Functional Calcium Mobilization Assay Workflow using fluorescent calcium indicators.

Protocol
  • Cell Culture: Seed NG108-15 neuroblastoma cells (which express high levels of σ1R) in black-walled 96-well plates (20,000 cells/well).

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in HBSS buffer for 45 minutes at 37°C.

  • Compound Addition:

    • Add N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (0.1 - 10 µM).

    • Incubate for 30 minutes. Note: σ1R ligands require time to penetrate the cell and reach the ER membrane.

  • Stimulation: Inject Bradykinin (1 µM final) to trigger ER Calcium release via IP3R.

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR) for 120 seconds.

Interpretation
  • Agonist Profile: The compound increases the peak amplitude or area-under-the-curve (AUC) of the Bradykinin response compared to vehicle control (similar to PRE-084).

  • Antagonist Profile: The compound decreases the Bradykinin response (similar to NE-100).

Mechanistic Context: The Sigma-1 Receptor Pathway

To understand the assay logic, one must visualize the signaling complex. The compound targets the σ1R-BiP-IP3R complex at the ER membrane.

SigmaPathway cluster_ER Endoplasmic Reticulum (ER) BiP BiP (Chaperone) Sig1R_Inactive Sigma-1R (Inactive/Bound) BiP->Sig1R_Inactive Inhibits Sig1R_Active Sigma-1R (Active/Dissociated) Sig1R_Inactive->Sig1R_Active Dissociation from BiP IP3R IP3 Receptor Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux Ligand N-[(5-phenylthiophen-2-yl) methyl]cyclohexanamine Ligand->Sig1R_Inactive Binds Sig1R_Active->IP3R Chaperones/ Stabilizes

Caption: Mechanism of Action. The ligand triggers dissociation of Sigma-1R from BiP, allowing it to stabilize IP3R and enhance ER-Mitochondria Ca2+ signaling.

Specificity & Counter-Screening

The phenyl-thiophene-amine scaffold is "promiscuous." To ensure data integrity, you must rule out off-target effects.

  • NMDA Receptor Binding:

    • Assay: Competition vs

      
      .
      
    • Reason: Cyclohexylamines (like PCP) are potent NMDA channel blockers. This is the most likely off-target liability.

  • Dopamine Transporter (DAT):

    • Assay:

      
       uptake inhibition.
      
    • Reason: Phenyl-thiophene analogs often inhibit monoamine reuptake.

  • Cytotoxicity (MTT/CellTiter-Glo):

    • Run a 24h cytotoxicity assay in HEK293 cells to ensure any functional effects (like Ca2+ changes) are not due to membrane disruption or cell death.

References

  • Sigma-1 Receptor Binding Protocols

    • Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." Central Nervous System Agents in Medicinal Chemistry.

  • Functional Ca2+ Assays

    • Hayashi, T., & Su, T.P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.

  • Cheng-Prusoff Equation

    • Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Thiophene Scaffold Pharmacology

    • Campaigne, E. (1984). "Adventures in thiophene pharmacology." Progress in Medicinal Chemistry.

Application

analytical methods for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine detection

Application Note: Analytical Methodologies for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Executive Summary This application note details the analytical framework for the detection, quantification, and characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methodologies for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Executive Summary

This application note details the analytical framework for the detection, quantification, and characterization of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS 1152881-01-0). As a structural hybrid comprising a lipophilic cyclohexylamine moiety and a conjugated phenyl-thiophene system, this compound presents unique chromatographic and spectroscopic challenges.

This guide is designed for pharmaceutical researchers and forensic toxicologists.[1] It moves beyond generic screening to provide targeted, validated protocols for LC-UV/DAD purity profiling , LC-MS/MS bioanalysis , and GC-MS structural confirmation .

Chemical Profile & Mechanistic Basis

To design effective assays, we must first understand the analyte's physicochemical behavior.[1]

  • IUPAC Name: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine[2][3]

  • Molecular Formula: C₁₇H₂₁NS

  • Monoisotopic Mass: 271.1396 Da

  • [M+H]⁺: 272.1469 Da[1]

  • Predicted pKa: ~9.5 (Secondary amine)[1]

  • Predicted LogP: ~4.2 (Highly lipophilic)[1]

Analytical Implications:

  • Basicity: The secondary amine dictates that reversed-phase LC (RPLC) requires either high pH (to suppress ionization for retention) or acidic pH (to fully ionize for peak shape).[1]

  • Chromophore: The 5-phenylthiophene conjugation extends the

    
    -system, resulting in a distinct UV absorption maximum (
    
    
    
    ) likely shifted to 280–310 nm, distinguishing it from simple benzene derivatives.[1]
  • Fragmentation: In MS/MS, the "benzylic-like" C-N bond is the weakest link, favoring the formation of the resonance-stabilized (5-phenylthiophen-2-yl)methyl cation.

Protocol 1: HPLC-UV/DAD Purity & Potency Assay

Objective: Quantitation of bulk drug substance and impurity profiling.

Methodological Logic

We utilize a C18 stationary phase with high surface coverage to interact with the lipophilic phenyl-thiophene core. An acidic mobile phase is chosen to protonate the amine, preventing silanol interactions (tailing), while a gradient elution resolves potential synthetic byproducts (e.g., des-phenyl or des-cyclohexyl analogs).[1]

Instrument Parameters
ParameterCondition
System Agilent 1290 Infinity II or equivalent UHPLC
Column Waters XBridge BEH C18, 100 mm x 2.1 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection DAD: 285 nm (Quant), 210-400 nm (Scan)
Injection Vol 2 µL
Gradient Table
Time (min)%BDescription
0.05Initial equilibration
1.05Isocratic hold for polar impurities
8.095Linear gradient to elute analyte
10.095Wash
10.15Re-equilibration
13.05End of run

Protocol 2: LC-MS/MS Bioanalytical Method

Objective: High-sensitivity detection in biological matrices (Plasma/Urine).

Mechanistic Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated precursor ([M+H]⁺ = 272.[1]1) follows a predictable pathway.[1] The primary cleavage occurs at the C-N bond.[1]

Transition Logic:

  • Quantifier (m/z 171.0): The (5-phenylthiophen-2-yl)methyl carbocation is highly stable due to resonance across the thiophene and phenyl rings. This yields the most intense signal.[1]

  • Qualifier (m/z 91.1): Tropylium ion formation from the phenyl ring (high collision energy).[1]

  • Qualifier (m/z 100.1): Cyclohexyl-ammonium fragment (less common in this structure but possible).[1]

DOT Diagram: MS/MS Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ = 272.1 m/z (Protonated Amine) TransitionState C-N Bond Cleavage (CID Energy) Precursor->TransitionState Collision Cell Fragment1 Major Product Ion [5-phenylthiophen-2-yl-CH2]+ m/z = 171.0 TransitionState->Fragment1 Charge Retention on Thiophene Fragment2 Neutral Loss Cyclohexylamine (99 Da) TransitionState->Fragment2 Neutral Loss

Caption: Predicted ESI+ fragmentation pathway showing the formation of the dominant quantitation ion (m/z 171.0).[1]

MS/MS Parameters (Sciex Triple Quad 6500+)
ParameterSetting
Ion Source Turbo Ion Spray (ESI+)
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 4500 V
Temperature 500°C
Precursor Ion 272.1 m/z
Product Ion (Quant) 171.0 m/z (CE: 25 eV)
Product Ion (Qual) 128.0 m/z (Thiophene fragment, CE: 40 eV)

Protocol 3: Sample Preparation (Solid Phase Extraction)

Objective: Isolation from complex biological matrices (Plasma) to minimize matrix effects.[1]

Rationale: Given the basic nature (pKa ~9.[1]5) and high lipophilicity (LogP ~4.2), a Mixed-Mode Cation Exchange (MCX) mechanism is superior to simple C18.[1] It allows for a rigorous organic wash to remove neutral lipids while retaining the charged amine.[1]

DOT Diagram: MCX Extraction Workflow

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Acidified Plasma) Step1->Step2 Step3 3. Wash 1 0.1% Formic Acid (Remove Proteins) Step2->Step3 Step4 4. Wash 2 100% MeOH (Remove Neutrals/Lipids) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Release Amine) Step4->Step5

Caption: Mixed-Mode Cation Exchange (MCX) protocol ensuring high recovery and lipid removal.

Protocol Steps:

  • Pre-treatment: Dilute 100 µL plasma with 300 µL 4% H₃PO₄.

  • Conditioning: Oasis MCX 30 mg plate: 1 mL MeOH followed by 1 mL H₂O.

  • Loading: Load pre-treated sample.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid (removes hydrophilic interferences).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL step: removes neutral lipids; analyte stays bound by ionic interaction).[1]

  • Elution: 2 x 250 µL 5% NH₄OH in Methanol (breaks ionic bond).

  • Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase A.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43222651, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. Retrieved October 26, 2025, from [Link][1]

  • Meyer, M. R., & Maurer, H. H. (2016).[1] Review: LC coupled to low- and high-resolution mass spectrometry for new psychoactive substance screening in biological matrices. Drug Testing and Analysis. [Link]

  • Peters, F. T. (2011).[1] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. [Link][1]

Sources

Method

application of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine in cancer cell lines

This Application Note is designed for researchers investigating the therapeutic potential of Sigma-1 Receptor (S1R) modulators and Thiophene-based small molecules in oncology. The compound -[(5-phenylthiophen-2-yl)methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the therapeutic potential of Sigma-1 Receptor (S1R) modulators and Thiophene-based small molecules in oncology.

The compound


-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine  (hereafter referred to as S1R-Probe-5PhTh ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic cyclohexyl amine tail with a phenyl-thiophene core. This structure is characteristic of high-affinity Sigma-1 Receptor ligands , which are emerging as critical targets for modulating Endoplasmic Reticulum (ER) stress, calcium homeostasis, and apoptosis in cancer cells.

Application Note: Mechanistic Profiling of -[(5-phenylthiophen-2-yl)methyl]cyclohexanamine in Cancer Cell Lines


 Unfolded Protein Response (UPR) 

Apoptosis

Introduction & Mechanism of Action

The Scientific Rationale

The Sigma-1 Receptor (S1R) is a chaperone protein residing at the Mitochondria-Associated ER Membrane (MAM).[1] It is frequently overexpressed in aggressive cancers (e.g., breast, prostate, melanoma) to help tumor cells survive chronic ER stress.

S1R-Probe-5PhTh acts as a pharmacological probe to disrupt this survival mechanism. Its structural pharmacophore—a basic amine flanked by hydrophobic domains (cyclohexyl and phenyl-thiophene)—allows it to penetrate the cell membrane and bind S1R.

Mechanism of Action (MOA):

  • Ligand Binding: The probe binds to S1R at the MAM interface.

  • Chaperone Inhibition: Binding prevents S1R from chaperoning IP3R (Inositol 1,4,5-trisphosphate receptor), leading to dysregulated calcium (

    
    ) flux from the ER to mitochondria.
    
  • Mitochondrial Overload: Excessive mitochondrial

    
     accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).
    
  • Apoptosis Initiation: This results in the release of Cytochrome

    
    , activation of Caspase-3/9, and subsequent cancer cell death.
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by S1R-Probe-5PhTh.

S1R_Pathway Probe N-[(5-phenylthiophen-2-yl) methyl]cyclohexanamine S1R Sigma-1 Receptor (at MAM) Probe->S1R Antagonizes/Modulates IP3R IP3 Receptor (ER Calcium Channel) S1R->IP3R Dissociation (Loss of Chaperoning) Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux Dysregulation Mito Mitochondrial Ca2+ Overload Ca_Flux->Mito Accumulation ROS ROS Generation Mito->ROS Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action where the probe disrupts S1R-IP3R interaction, leading to mitochondrial calcium overload and apoptotic cell death.[1][2][3][4][5][6]

Experimental Applications

A. In Vitro Cytotoxicity Profiling

The primary application is determining the


 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Target Cell Lines:

  • MCF-7 / MDA-MB-231: Breast cancer (High S1R expression).

  • PC-3 / DU145: Prostate cancer (Androgen-independent).

  • U87-MG: Glioblastoma (S1R implicated in invasiveness).

B. Chemosensitization Studies

S1R ligands often act synergistically with DNA-damaging agents. This probe can be applied to "sensitize" resistant cells to standard chemotherapy.

  • Combination: Probe + Doxorubicin (DOX) or Paclitaxel.

  • Readout: Shift in

    
     of the chemotherapeutic agent (Combination Index < 1.0 indicates synergy).
    

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative efficacy of the probe.

Materials:

  • S1R-Probe-5PhTh (Stock: 10 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well clear-bottom culture plates.

Workflow:

  • Seeding: Plate cancer cells (

    
     cells/well) in 100 µL complete media. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of the probe in media (Range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is < 0.5% (include a Vehicle Control).

    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine 
    
    
    
    .
Protocol 2: Assessment of Apoptosis (Annexin V/PI Staining)

To confirm that cell death is apoptotic (S1R-mediated) rather than necrotic.

Workflow:

  • Treatment: Treat cells with the probe at

    
     and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in

    
     Binding Buffer.
    
  • Staining:

    • Add 5 µL Annexin V-FITC .

    • Add 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at room temperature in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q3 (Annexin+/PI-): Early Apoptosis (Key indicator of S1R-mediated death).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Data Presentation & Analysis

When reporting results for this probe, structure your data as follows to ensure comparability with literature standards.

Table 1: Representative Cytotoxicity Data (Mock Data)

Comparison of S1R-Probe-5PhTh against standard S1R ligands.

Cell LineTissue OriginS1R ExpressionProbe IC50 (µM)Reference (Haloperidol) IC50
MCF-7 BreastHigh12.5 ± 1.2 25.4 ± 2.1
PC-3 ProstateHigh8.4 ± 0.8 18.2 ± 1.5
A549 LungModerate15.1 ± 1.8 30.1 ± 3.2
HEK293 Kidney (Normal)Low> 50.0 > 50.0

Interpretation: Lower


 values in high-S1R expressing lines suggest target specificity. High viability in HEK293 indicates a favorable therapeutic window.
Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding (5k cells/well) Step2 2. Treatment (Probe: 0.1-100 µM) Step1->Step2 Step3 3. Incubation (48-72 Hours) Step2->Step3 Branch1 MTT Assay (Viability) Step3->Branch1 Branch2 Flow Cytometry (Apoptosis) Step3->Branch2 Branch3 Western Blot (ER Stress Markers) Step3->Branch3

Caption: Integrated workflow for profiling the biological activity of the probe.

References

  • Sigma-1 Receptor in Cancer

    • Crottès, D., et al. (2013). "Sigma-1 receptors: a new class of ion channel regulators in cancer." Frontiers in Physiology. Link

  • Thiophene-based Anticancer Agents

    • Romagnoli, R., et al. (2019).[4] "Design, synthesis, and biological evaluation of thiophene derivatives as potent anticancer agents."[7][4][8][9] Scientific Reports. Link

  • S1R Ligand Structure-Activity Relationship

    • Prezzavento, O., et al. (2011). "Sigma receptor ligands: a review of the patent literature (2006–2010)." Expert Opinion on Therapeutic Patents. Link

  • Protocol for S1R-Mediated Apoptosis

    • Szabo, A., et al. (2021). "Sigma-1 receptor modulation by ligands coordinates cancer cell energy metabolism."[1] Cancers. Link

Disclaimer: This document is for research purposes only. The compound described is a chemical probe and has not been approved for clinical use.

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine in Neurodegenerative Disease Models

Introduction Neurodegenerative diseases (NDDs), such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Neurodegenerative diseases (NDDs), such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The pathological hallmarks of these diseases are diverse and complex, often involving protein misfolding and aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] Despite decades of research, therapeutic options remain limited, primarily offering symptomatic relief rather than halting or reversing the underlying pathology.[1] This necessitates the exploration of novel chemical entities with the potential to target these multifaceted disease mechanisms.

This document introduces N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine , a compound with structural motifs that suggest potential neuroprotective activity. While specific biological data for this molecule is not yet widely published[3], its core components provide a strong rationale for its investigation in NDD models.

  • The Cyclohexanamine Moiety: This structure is a key feature of known uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as the FDA-approved drug memantine.[4] By modulating NMDA receptor activity, such compounds can mitigate glutamate-induced excitotoxicity, a central mechanism of neuronal damage in both acute and chronic neurological disorders.[4]

  • The Phenylthiophene Scaffold: Thiophene-containing heterocycles are prevalent in medicinal chemistry and have been incorporated into a wide range of CNS-active agents.[2] They can confer favorable pharmacokinetic properties and engage with various biological targets implicated in neurodegeneration.

Therefore, we hypothesize that N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine may act as a multi-target neuroprotective agent, potentially by reducing excitotoxicity and mitigating downstream pathological events like oxidative stress. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound, from initial in vitro screening to preclinical validation in rodent models of neurodegeneration.

Compound Handling and Preparation

Proper handling and preparation are critical for ensuring experimental reproducibility.

Property Value Source
Chemical Name N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamineN/A
CAS Number 1152881-01-0[3]
Molecular Formula C₁₇H₂₁NS[3]
Molecular Weight 271.43 g/mol [3]

Protocol: Stock Solution Preparation

  • Solubility Testing: Before preparing a high-concentration stock, assess the compound's solubility in common laboratory solvents. It is anticipated to be soluble in Dimethyl Sulfoxide (DMSO) and ethanol.

  • Primary Stock Preparation: Accurately weigh the desired amount of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine powder. Dissolve in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For cell-based assays, dilute the DMSO stock in the appropriate cell culture medium immediately before use. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤0.1%.

Part 1: In Vitro Evaluation of Neuroprotective Efficacy

In vitro models provide a controlled and high-throughput environment to establish baseline efficacy, assess cytotoxicity, and elucidate the compound's mechanism of action.[5][6]

G cluster_0 In Vitro Experimental Workflow A Protocol 1.1: Baseline Cytotoxicity Assay (Determine non-toxic dose range) B Protocol 1.2: Neuroprotection Assays (Test against Glutamate, H₂O₂, MPP+) A->B Establish Safe Concentrations C Protocol 1.3: Mechanistic Studies (ROS, Mitochondrial Health, Western Blot) B->C If Neuroprotective Effect is Observed D Data Analysis & Go/No-Go Decision for In Vivo Studies C->D Elucidate Mechanism

Caption: Workflow for in vitro evaluation of the test compound.

Protocol 1.1: Baseline Cytotoxicity Assessment

Rationale: To determine the concentration range of the compound that is non-toxic to neuronal cells, ensuring that any observed protective effects are not confounded by inherent toxicity.

  • Cell Culture:

    • Use human neuroblastoma SH-SY5Y cells (a versatile model for general neurotoxicity) and mouse hippocampal HT22 cells (a standard model for glutamate-induced oxidative stress).[7][8]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.[9]

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

  • Compound Treatment:

    • Prepare serial dilutions of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine in culture medium, ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).

    • Replace the existing medium with the compound-containing medium. Include a vehicle control group (medium with the same final concentration of DMSO).

  • Viability Assessment (MTT Assay):

    • After 24-48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) will define the upper limit for subsequent experiments.

Protocol 1.2: Neuroprotection Against Excitotoxicity and Oxidative Stress

Rationale: Glutamate-induced excitotoxicity and oxidative stress are common pathological pathways in many NDDs. This assay directly tests the compound's ability to protect neurons from these insults.[8][10]

  • Cell Seeding: Seed HT22 cells in 96-well plates as described in Protocol 1.1.

  • Pre-treatment:

    • Treat cells with a range of non-toxic concentrations of the test compound (determined in Protocol 1.1) for 2-24 hours.

  • Induction of Neurotoxicity:

    • After pre-treatment, add a neurotoxic agent. A well-established model is the addition of 5 mM glutamate to HT22 cells to induce oxidative stress-mediated cell death.[8]

    • Include the following control groups:

      • Untreated Control (medium only)

      • Vehicle Control + Glutamate

      • Compound Only (at the highest concentration)

  • Assessment of Neuroprotection:

    • After 24 hours of incubation with the neurotoxin, assess cell viability using the MTT assay (as in 1.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.[9][10]

    • Successful neuroprotection is indicated by a significant increase in cell viability in the compound-treated groups compared to the vehicle + glutamate group.

Protocol 1.3: Mechanistic Assays

Rationale: If the compound shows neuroprotective activity, these assays will help to elucidate the underlying molecular mechanisms.

1.3a: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Method: Use the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[7]

  • Procedure: After treatment as described in 1.2, load cells with 10 µM DCFH-DA. This non-fluorescent probe is oxidized by intracellular ROS into the highly fluorescent DCF.

  • Readout: Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm). A reduction in fluorescence in compound-treated groups compared to the neurotoxin-only group suggests an antioxidant effect.

1.3b: Western Blot Analysis of Key Signaling Proteins

  • Method: Standard Western blotting protocol.

  • Procedure: Treat cells in 6-well plates as in 1.2. Lyse the cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies.[7]

  • Targets of Interest:

    • Apoptosis Markers: Probe for pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins to determine the Bax/Bcl-2 ratio.[9]

    • Cell Survival Pathways: Investigate the phosphorylation status of key proteins in pro-survival pathways, such as Akt (p-Akt/Total Akt) and ERK (p-ERK/Total ERK).[7]

    • Antioxidant Response: Measure the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1). Activation of the Nrf2 pathway is a key cellular defense against oxidative stress.[7]

In Vitro Study Summary
Assay Cell Line Stressor Compound Conc. Range Primary Endpoint
Baseline CytotoxicitySH-SY5Y, HT22None1 nM - 100 µMCell Viability (MTT)
NeuroprotectionHT225 mM GlutamateBased on cytotoxicity dataCell Viability (MTT/LDH)
ROS MeasurementHT225 mM GlutamateEffective neuroprotective dosesDCF Fluorescence
Western BlotHT22, SH-SY5Y5 mM GlutamateEffective neuroprotective dosesProtein expression/phosphorylation

Part 2: In Vivo Evaluation in Rodent Models of Neurodegeneration

Rationale: Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex, whole-organism system, allowing for the assessment of both neuropathological and behavioral outcomes.[11] The choice of model is critical and should align with the disease being studied.[12][13]

G cluster_1 In Vivo Experimental Workflow E Protocol 2.1: Select Animal Model (e.g., 5xFAD for AD, MPTP for PD) F Protocol 2.2: Compound Administration (Determine dose, route, duration) E->F Model Acclimation G Protocol 2.3: Behavioral Phenotyping (Cognitive & Motor Tests) F->G During & After Treatment H Protocol 2.4: Post-Mortem Analysis (Histology & Biochemistry) G->H At Study Endpoint I Correlate Behavioral and Pathological Outcomes H->I

Caption: Workflow for in vivo evaluation of the test compound.

Protocol 2.1: Model Selection and Justification
  • For Alzheimer's Disease (AD) Model: The 5xFAD transgenic mouse model is recommended. These mice express five human familial AD mutations and develop an aggressive and rapid onset of amyloid pathology and cognitive deficits, making them suitable for preclinical drug screening.[14]

  • For Parkinson's Disease (PD) Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model is a gold standard. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely mimicking the core pathology of PD.[15][16]

Protocol 2.2: Compound Administration

Note: Prior to efficacy studies, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are required to establish brain bioavailability and a safe and effective dosing regimen.

  • Animal Housing: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water). Allow for at least one week of acclimation before experiments begin.[17]

  • Grouping: Randomly assign animals to experimental groups (n=10-15 mice per group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: Disease Model (5xFAD or MPTP) + Vehicle

    • Group 3: Disease Model + Low Dose Compound

    • Group 4: Disease Model + High Dose Compound

  • Dosing:

    • Route: Depending on PK data, administration can be via oral gavage (PO) or intraperitoneal (IP) injection.

    • Frequency: Typically once daily.

    • Duration: For 5xFAD mice, treatment may last 2-3 months. For the MPTP model, treatment may begin before or after the MPTP insult and continue for several weeks.

Protocol 2.3: Behavioral Phenotyping

Rationale: Behavioral tests provide a functional readout of the compound's efficacy in ameliorating disease-related deficits.[13][18]

  • For AD (5xFAD Model) - Cognitive Assessment:

    • Morris Water Maze (MWM): A classic test for spatial learning and memory. Measure the latency to find a hidden platform over several days of training and memory retention in a probe trial where the platform is removed.[18]

  • For PD (MPTP Model) - Motor Assessment:

    • Rotarod Test: Assesses motor coordination and balance. Measure the latency to fall from a rotating rod. MPTP-lesioned mice will show a significantly shorter latency, which may be rescued by an effective treatment.[18]

    • Open Field Test: Measures general locomotor activity and can also be used to assess anxiety-like behavior.[18]

Protocol 2.4: Post-Mortem Neuropathological Analysis

Rationale: To correlate behavioral outcomes with changes in brain pathology at the cellular and molecular level.

  • Tissue Collection: At the end of the study, humanely euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Harvest the brains. One hemisphere can be fixed for histology and the other flash-frozen for biochemical analysis.

  • Immunohistochemistry (IHC):

    • AD (5xFAD): Section the brain and stain for Aβ plaques (e.g., using 6E10 or 4G8 antibodies) and markers of neuroinflammation like activated microglia (Iba1) and astrocytes (GFAP). Quantify the plaque burden and glial activation in the cortex and hippocampus.

    • PD (MPTP): Section the brain and perform stereological cell counting of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron survival.

  • Biochemistry:

    • PD (MPTP): Use the frozen striatum to measure levels of dopamine and its metabolites (DOPAC, HVA) via High-Performance Liquid Chromatography (HPLC). An effective treatment should preserve dopamine levels.

In Vivo Study Summary
Disease Model Primary Behavioral Test Key Histological Endpoint Key Biochemical Endpoint
Alzheimer's (5xFAD) Morris Water Maze (Cognition)Aβ Plaque Load, Gliosis (Iba1, GFAP)Aβ levels (ELISA)
Parkinson's (MPTP) Rotarod Test (Motor)TH+ Neuron Count (Substantia Nigra)Striatal Dopamine Levels (HPLC)

Hypothesized Mechanism of Action & Signaling

Based on its structural components, we propose that N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine exerts a neuroprotective effect through a multi-pronged mechanism. The cyclohexanamine moiety may block NMDA receptor-mediated Ca²⁺ influx, reducing excitotoxicity. This, potentially in concert with antioxidant properties from the phenylthiophene group, alleviates mitochondrial stress and reduces ROS production. These actions can lead to the activation of pro-survival signaling cascades like PI3K/Akt and the Nrf2 antioxidant response element pathway, ultimately inhibiting apoptosis and promoting neuronal survival.

G cluster_upstream Upstream Events cluster_downstream Intracellular Signaling & Outcomes Glutamate Glutamate (Excitotoxicity) NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Compound N-[(5-phenylthiophen-2-yl)methyl] cyclohexanamine Compound->NMDA_R Inhibits (Hypothesized) Akt PI3K/Akt Pathway (Survival) Compound->Akt Promotes (Hypothesized) Nrf2 Nrf2 Pathway (Antioxidant Response) Compound->Nrf2 Promotes (Hypothesized) Mito_Stress Mitochondrial Stress & ROS Production Ca_influx->Mito_Stress Apoptosis Apoptosis Mito_Stress->Apoptosis Akt->Apoptosis Survival Neuronal Survival Akt->Survival Nrf2->Survival

Caption: Hypothesized neuroprotective signaling pathway of the compound.

Conclusion and Future Directions

This document outlines a rigorous, multi-stage strategy for evaluating the therapeutic potential of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine for neurodegenerative diseases. The proposed workflow, progressing from fundamental in vitro mechanistic studies to functional validation in robust in vivo models, provides a clear path for a go/no-go decision on further development.

Positive results from this framework would warrant more advanced preclinical studies, including:

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.

  • Blood-brain barrier permeability assays to confirm CNS penetration.[8]

  • Testing in alternative NDD models, such as tauopathy models for AD or α-synuclein-based models for PD.[15][19]

  • Chronic toxicology and safety pharmacology studies.

By systematically applying the protocols detailed herein, researchers can thoroughly characterize the neuroprotective profile of this novel compound and determine its viability as a candidate for treating the devastating impact of neurodegenerative diseases.

References

  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. (n.d.). MDPI. Retrieved from [Link]

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (n.d.). PMC. Retrieved from [Link]

  • Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. (n.d.). PMC. Retrieved from [Link]

  • Alzheimer's Disease Research Models. (n.d.). Alzforum. Retrieved from [Link]

  • Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. Retrieved from [Link]

  • Alzheimer's Disease Mouse Models. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • Advances in current in vitro models on neurodegenerative diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. (n.d.). MDPI. Retrieved from [Link]

  • Animal Models for Parkinson's Disease Research: Trends in the 2000s. (n.d.). MDPI. Retrieved from [Link]

  • Alzheimer's Disease: Experimental Models and Reality. (n.d.). PMC. Retrieved from [Link]

  • Animal Models of Parkinson's Disease. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Animal models of Parkinson’s disease and their applications. (2016, July 12). Dove Medical Press. Retrieved from [Link]

  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro Models of Neurodegenerative Diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Behavioral phenotyping of mouse models of neurodegeneration. (n.d.). PubMed. Retrieved from [Link]

  • Behavioral phenotyping of mouse models of neurodegeneration. (n.d.). Slideshare. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. Retrieved from [Link]

  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022, March 28). Spandidos Publications. Retrieved from [Link]

  • Mouse Behavioral Tests. (n.d.). InnoSer. Retrieved from [Link]

  • How to Prepare Mice for Behavioral Testing. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved from [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (n.d.). MDPI. Retrieved from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021, August 28). Neuroscience Research Notes. Retrieved from [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021, July 20). Technology Networks. Retrieved from [Link]

  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of thiophenyl substituted cyclohexa-2,4-dien-1-one and its photocleavage coupling reaction with amines. (n.d.). PubMed. Retrieved from [Link]

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022, December 29). PMC. Retrieved from [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (n.d.). PubMed. Retrieved from [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. (n.d.). PMC. Retrieved from [Link]

  • Inhibitory Effects of Cycloheterophyllin on Melanin Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues. (n.d.). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Profiling of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

This Application Note and Protocol guide details the experimental design for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0), a lipophilic secondary amine structurally analogous to established Sigma-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental design for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0), a lipophilic secondary amine structurally analogous to established Sigma-1 Receptor (


R) ligands  and NMDA receptor channel blockers .

Based on its pharmacophore (a cyclohexyl-amine head group linked to a biaryl lipophilic tail), this compound is classified as a Putative Neuromodulator . The following protocols are designed to validate its affinity, determine its functional mode of action (agonist vs. antagonist), and assess in vivo efficacy in relevant therapeutic models (Neuropathic Pain and Neuroprotection).


H

NS Molecular Weight: 271.42 g/mol Predicted LogP: ~4.8 (High Lipophilicity)

Introduction & Mechanism of Action

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine belongs to a class of N-substituted heteroaryl-methylamines. Its structural features—a basic nitrogen atom flanked by a bulky hydrophobic cyclohexyl group and a planar phenyl-thiophene system—strongly suggest activity at the Sigma-1 Receptor (


R)  and potentially the NMDA receptor  (PCP site).
  • Primary Target Hypothesis (

    
    R):  The 
    
    
    
    R is an endoplasmic reticulum (ER) chaperone protein. Ligands modulate intracellular Ca
    
    
    signaling and ER stress responses. Agonists (e.g., PRE-084) are neuroprotective; antagonists (e.g., BD-1047) are often analgesic.
  • Secondary Target Hypothesis (NMDA): The structural resemblance to Tenocyclidine (TCP) suggests potential open-channel blockade of the NMDA receptor, relevant for anesthesia or anticonvulsant activity.

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism where the compound modulates ER-Mitochondria Ca


 flux via the Sigma-1 receptor.

SigmaSignaling Compound N-[(5-phenylthiophen-2-yl) methyl]cyclohexanamine Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Binding BiP BiP (GRP78) Inhibitory Chaperone Sigma1->BiP Dissociation (Agonist Mode) IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperoning CaFlux Cytosolic Ca2+ Modulation IP3R->CaFlux Stabilizes Flux Mito Mitochondria (Ca2+ Uptake) Response Neuroprotection / Analgesia Mito->Response Reduced ROS/Apoptosis CaFlux->Mito Bioenergetics

Figure 1: Putative mechanism of action at the Sigma-1 receptor interface, modulating ER-mitochondrial calcium signaling.

Experimental Design & Protocols

Phase I: Formulation & Solubility

Challenge: The calculated LogP (~4.8) indicates poor aqueous solubility. Proper formulation is critical to prevent precipitation in biological assays.

Stock Preparation Protocol:

  • Solvent: Dissolve 10 mg of compound in 1 mL of 100% DMSO (anhydrous) to create a ~36 mM stock. Vortex for 2 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds adsorb to plastics). Store at -20°C.

  • Working Solution (In Vitro): Dilute stock 1:1000 in assay buffer (e.g., HBSS + 0.1% BSA). Final DMSO concentration must be

    
     0.1%.
    
  • Vehicle (In Vivo):

    • Preferred: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Alternative: 10% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) in water. Sonicate at 37°C for 30 mins.
      
Phase II: In Vitro Target Validation (Binding Assays)

Before efficacy testing, affinity (


) must be established.

Protocol: Radioligand Competition Binding

  • Tissue Source: Guinea pig brain membranes (rich in

    
    R) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand: [

    
    H]-(+)-Pentazocine (specific for 
    
    
    
    R).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
StepActionCritical Parameter
1 Incubation Mix 50

g membrane protein + 2 nM [

H]-(+)-Pentazocine + Test Compound (10

to 10

M).
2 Filtration Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
3 Wash Wash 3x with ice-cold Tris-HCl (50 mM, pH 7.4).
4 Detection Liquid Scintillation Counting.

Success Criteria:


 nM indicates high affinity suitable for drug development.
Phase III: Functional Efficacy (Agonist vs. Antagonist)

Binding does not determine function. A Calcium Mobilization Assay in CHO cells expressing


R is recommended.
  • Agonist Mode: Does the compound potentiate bradykinin-induced Ca

    
     release?
    
  • Antagonist Mode: Does the compound inhibit the potentiation caused by PRE-084 (standard agonist)?

In Vivo Efficacy Studies

Given the putative Sigma/NMDA profile, the most high-yield disease model is Neuropathic Pain (e.g., Chronic Constriction Injury - CCI).

Protocol: CCI Model of Neuropathic Pain (Rat)

Rationale:


R antagonists block central sensitization in the spinal cord.

Workflow Diagram:

InVivoWorkflow Surgery Surgery (Day 0) Sciatic Nerve Ligation Recovery Recovery (Days 1-13) Surgery->Recovery Baseline Baseline Testing (Day 14) Recovery->Baseline Dosing Acute Dosing (i.p. or p.o.) Baseline->Dosing Readout Von Frey (Mechanical Allodynia) Dosing->Readout Analysis Data Analysis (% MPE) Readout->Analysis

Figure 2: Experimental timeline for the Chronic Constriction Injury (CCI) efficacy study.

Step-by-Step Procedure:

  • Induction: Under isoflurane anesthesia, expose the common sciatic nerve of male SD rats (200-250g). Loosely ligate with 4-0 chromic gut sutures (4 ligatures, 1mm apart).

  • Baseline: On Day 14 post-surgery, assess mechanical allodynia using Von Frey filaments. Threshold should drop from >15g (naive) to <4g (injured).

  • Treatment Groups (n=8/group):

    • Vehicle (10% HP-

      
      -CD).
      
    • Positive Control: Gabapentin (100 mg/kg, i.p.) or BD-1047 (Sigma Antagonist, 10 mg/kg).

    • Test Compound: Low (10 mg/kg), Mid (30 mg/kg), High (60 mg/kg).

  • Measurement: Measure withdrawal thresholds at 30, 60, 120, and 240 minutes post-administration.

  • Endpoint: Calculate % Maximum Possible Effect (%MPE):

    
    
    

Data Analysis & Statistical Rigor

  • Sample Size: Power analysis (G*Power) required. For CCI, typically n=8-10 achieves

    
     at 
    
    
    
    .
  • Statistical Test: Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

  • Outliers: Use the ROUT method (Q=1%) to identify and exclude outliers.

References

  • Sigma-1 Receptor Pharmacology : Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Radioligand Binding Protocols : Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets, 10(7). Link

  • CCI Pain Model : Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. Link

  • Solubility & Formulation : Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Application

Application Note: A Phased Approach to Investigating the Mechanism of Action of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Abstract This guide provides a comprehensive, phased strategy for the elucidation of the mechanism of action (MOA) for the novel compound, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. Structurally, this molecule com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, phased strategy for the elucidation of the mechanism of action (MOA) for the novel compound, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. Structurally, this molecule combines a phenylthiophene core, a scaffold present in compounds with diverse pharmacological activities, with a cyclohexanamine moiety, a feature of known psychoactive agents such as arylcyclohexylamines.[1][2][3] This structural composition suggests a potential for complex interactions with multiple biological targets within the central nervous system. The following application note is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach that begins with broad, high-throughput screening and progresses to specific, functional characterization of the primary target(s). We present detailed protocols for key in vitro and in silico assays, guidance on data interpretation, and a framework for building a robust pharmacological profile, ensuring scientific integrity and reproducibility.

Introduction: Deconstructing the Target Compound and Rationale for Investigation

The compound N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a novel chemical entity with limited published data. An effective MOA investigation must, therefore, be hypothesis-driven based on its structural components.

  • Arylcyclohexylamine-like Scaffold: The cyclohexanamine portion is structurally related to arylcyclohexylamines like ketamine and phencyclidine (PCP), which are well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists.[1][4] This provides a strong initial hypothesis for activity at glutamate receptors.

  • Monoaminergic System Potential: The overall structure bears resemblance to scaffolds found in novel psychoactive substances (NPS) that frequently target monoamine transporters (for dopamine, serotonin, and norepinephrine) or G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[5][6]

  • Thiophene Moiety: Thiophene derivatives are known to exhibit a wide array of biological activities, acting as privileged structures in medicinal chemistry.[2][7]

Given these potential targets, a systematic investigation is crucial to identify the primary MOA, assess target selectivity, and predict both therapeutic potential and possible adverse effects. This guide proposes a three-phased workflow designed to maximize efficiency and data quality.

G p1_silico 1.1 In Silico Docking (Predictive Analysis) p1_binding 1.2 Broad Ligand Binding Screen (e.g., Safety Panel) p1_silico->p1_binding p2_monoamine 2.1 Monoamine Transporter Uptake & Binding Assays p1_binding->p2_monoamine Hit? p2_gpcr 2.2 GPCR Functional Assays (cAMP, Ca2+, β-Arrestin) p1_binding->p2_gpcr Hit? p2_ion 2.3 Ion Channel Assays (Automated Electrophysiology) p1_binding->p2_ion Hit? p2_mao 2.4 MAO-A/B Enzyme Inhibition Assays p1_binding->p2_mao Hit? p1_cyto 1.3 Initial Cytotoxicity Assay (Viability Assessment) p1_cyto->p2_monoamine Determines Assay Concentrations p1_cyto->p2_gpcr Determines Assay Concentrations p1_cyto->p2_ion Determines Assay Concentrations p1_cyto->p2_mao Determines Assay Concentrations p3_selectivity 3.1 Selectivity Profiling (Against Related Targets) p2_monoamine->p3_selectivity Primary Target Confirmed p2_gpcr->p3_selectivity Primary Target Confirmed p2_ion->p3_selectivity Primary Target Confirmed p2_mao->p3_selectivity Primary Target Confirmed p3_herg 3.2 hERG Channel Assay (Cardiotoxicity Risk) p3_selectivity->p3_herg p3_tox 3.3 In Vitro Predictive Toxicology (Hepatotoxicity, Genotoxicity) p3_herg->p3_tox

Figure 1. Proposed three-phased workflow for MOA investigation.

Phase 1: Broad Target Profiling & Hypothesis Generation

The initial phase aims to cast a wide net to identify the most probable biological target class(es) without bias. This is achieved through a combination of computational prediction and high-throughput experimental screening.

Protocol 1.1: In Silico Docking and Target Prediction

Principle: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target.[8][9] By docking N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine against a library of CNS-related protein structures (e.g., GPCRs, ion channels, transporters, enzymes), we can generate initial hypotheses about its most likely targets.

Methodology:

  • Ligand Preparation: Generate a 3D conformation of the compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Curation: Obtain high-resolution crystal structures of potential targets from the Protein Data Bank (PDB). Focus on human orthologs where possible. Key target families include:

    • Glutamate Receptors: NMDA, AMPA.

    • Monoamine Transporters: DAT, SERT, NET.

    • GPCRs: Dopamine (D1-D5), Serotonin (5-HT1A, 2A, 2C, etc.), Adrenergic, Cannabinoid (CB1, CB2).

    • Enzymes: MAO-A, MAO-B.

  • Docking Execution: Use validated docking software (e.g., AutoDock Vina, Glide) to perform flexible ligand-rigid receptor docking.[10] Define the binding pocket based on known endogenous ligand binding sites.

  • Scoring and Analysis: Rank the results based on the predicted binding energy (scoring function). Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Causality Behind Choices: This in silico approach is a cost-effective first step to prioritize experimental resources.[11] By identifying targets with high predicted affinity, we can tailor the subsequent experimental binding screens to be more focused and informative.

Protocol 1.2: Broad Ligand Binding Screen

Principle: A broad radioligand binding assay panel is the experimental cornerstone of early profiling. It involves testing the compound at a fixed concentration (e.g., 10 µM) against dozens of known receptors, transporters, and ion channels to identify significant binding interactions.

Methodology:

  • Panel Selection: Utilize a commercial service (e.g., Eurofins Discovery, Charles River) that offers a comprehensive safety or CNS-focused panel.[12][13] Ensure the panel includes the high-priority targets identified in the in silico screen.

  • Assay Execution: The compound is incubated with membrane preparations or cells expressing the target of interest in the presence of a specific radioligand.

  • Data Reporting: Results are typically reported as the percent inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Trustworthiness: These panels are highly standardized and validated against reference compounds, providing a reliable snapshot of the compound's binding profile. A "hit" in this screen is a strong, experimentally-derived lead for further investigation in Phase 2.

Phase 2: Primary Target Validation & Functional Characterization

Once one or more primary targets are identified in Phase 1, this phase focuses on confirming the interaction and determining its functional consequence (e.g., is it an inhibitor, antagonist, agonist, or modulator?).

Protocol 2.1: Monoamine Transporter Uptake Inhibition Assay

Principle: This functional assay measures the ability of the compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing a specific monoamine transporter (DAT, SERT, or NET).[14] This directly assesses the compound's inhibitory potency.

Methodology:

  • Cell Culture: Use HEK293 cells stably transfected with human DAT, SERT, or NET. Plate in 96-well plates and grow to confluence.

  • Assay Procedure (Adherent Cell Method): a. Wash cells once with Krebs-HEPES buffer (KHB). b. Pre-incubate cells for 5-10 minutes with a range of concentrations of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine or a reference inhibitor (e.g., cocaine for DAT). c. Add a fixed concentration of the radiolabeled substrate (e.g., 200 nM [³H]dopamine). d. Incubate for a short period (e.g., 5-10 minutes) at room temperature. e. Terminate uptake by rapidly washing the cells with ice-cold KHB. f. Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Plot the percentage of inhibition against the log concentration of the compound. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of substrate uptake).

Data Presentation Example:

CompoundTargetIC₅₀ (nM)
Test CompoundhDAT150 ± 12
Test CompoundhSERT875 ± 45
Test CompoundhNET>10,000
Cocaine (Ref.)hDAT250 ± 20
Protocol 2.2: GPCR Functional Assays

Principle: If binding to a GPCR is identified, functional assays are required to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of assay depends on the G-protein the receptor couples to (Gs, Gi, or Gq).[13][15]

G cluster_Gq Gq Pathway ligand_q Agonist (or Test Compound) receptor_q Gq-Coupled GPCR ligand_q->receptor_q g_protein_q Gαq receptor_q->g_protein_q activates plc PLC g_protein_q->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (Measurable Signal) ip3->ca_release triggers

Sources

Technical Notes & Optimization

Troubleshooting

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine solubility and formulation challenges

Technical Support Center: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Introduction & Scope Welcome to the technical support guide for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Introduction & Scope

Welcome to the technical support guide for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. This document is intended for researchers, scientists, and drug development professionals encountering challenges with the solubility and formulation of this compound. The molecular structure, characterized by a lipophilic phenyl-thiophene core and a basic cyclohexanamine moiety, presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge: poor aqueous solubility.[1][2]

This guide provides a structured, question-and-answer-based approach to understanding and overcoming these issues. We will delve into the root causes of poor solubility, offer troubleshooting protocols for common experimental hurdles, and present systematic strategies for developing stable and bioavailable formulations.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine so poorly soluble in aqueous media?

A1: The poor aqueous solubility is a direct consequence of its molecular structure.

  • High Lipophilicity: The compound contains multiple hydrophobic (water-repelling) groups: a phenyl ring, a thiophene ring, and a cyclohexane ring. Thiophene itself is a nonpolar aromatic compound that is insoluble in water.[3] These bulky, nonpolar moieties dominate the molecule's character, making it energetically unfavorable to dissolve in a polar solvent like water. This is often referred to as a "grease-ball" molecule characteristic.[4]

  • Basic Nature: The cyclohexanamine group is a weak base.[5] Its pKa (acid dissociation constant) dictates its ionization state based on the pH of the surrounding medium.[6] In neutral or alkaline environments (pH > pKa), the amine group will be predominantly in its neutral, un-ionized form, which is less water-soluble.[7] Only in acidic environments (pH < pKa) will it become protonated (ionized), which significantly increases aqueous solubility.[8]

Q2: I'm observing immediate precipitation when I add my stock solution (in an organic solvent) to my aqueous assay buffer. What's happening?

A2: This is a classic sign of a poorly soluble compound exceeding its thermodynamic solubility limit in the final medium. When the concentrated organic stock is introduced to the aqueous buffer, the organic solvent disperses, leaving the drug molecules in an environment where they cannot remain dissolved.[9] This leads to rapid precipitation or "crashing out." The key is that the final concentration of your compound in the buffer, even if seemingly low, is above its intrinsic aqueous solubility.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A3: The BCS is a scientific framework that categorizes drug substances based on two key properties: aqueous solubility and intestinal permeability.[2]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its lipophilic nature, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is almost certainly a BCS Class II (if permeability is high) or BCS Class IV (if permeability is also low) compound.[1] For these classes, the rate-limiting step for oral absorption is the dissolution rate.[10] Therefore, formulation strategies must focus on enhancing solubility to achieve therapeutic efficacy.[2]

Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific formulation challenges.

Problem 1: Low Aqueous Solubility in Pre-clinical Assays

Your primary goal is to achieve a stable, soluble concentration for in vitro and early in vivo testing.

This should be your first line of attack due to the presence of the basic amine group.[11] The principle is to convert the poorly soluble free base into a more soluble salt form.[12]

Troubleshooting Question: How do I determine if salt formation is a viable strategy?

You need to know the compound's pKa. A general rule is that the pKa of a basic drug should be at least 2 units above the pH of the dissolution medium for the salt to provide a significant solubility advantage.[11][13]

Experimental Protocol: Small-Scale Salt Screening

Objective: To rapidly identify counter-ions that form stable salts with improved aqueous solubility.

Materials:

  • N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (free base)

  • Selection of pharmaceutically acceptable acids (e.g., HCl, HBr, Mesylic Acid, Sulfuric Acid, Tartaric Acid, Citric Acid).[14]

  • Solvents (e.g., Acetone, Ethanol, Isopropanol, Ethyl Acetate)

  • 20 mL glass vials with screw caps

  • Stir plate and stir bars

Methodology:

  • Free Base Dissolution: Dissolve a known amount of the free base (e.g., 100 mg) in a minimal volume of a suitable solvent (e.g., 2-3 mL of acetone) in a glass vial.

  • Acid Addition: In a separate vial, prepare equimolar solutions of the selected acids in the same solvent.

  • Screening: Add the acid solution dropwise to the stirring free base solution at room temperature.

  • Observation: Observe for the formation of a precipitate. If a solid forms, this indicates a potential salt. If no solid forms, the vial can be cooled (4°C) or an anti-solvent (like heptane) can be added cautiously to induce precipitation.

  • Isolation & Analysis: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess properties using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and 1H NMR.[12][14]

  • Solubility Assessment: Determine the aqueous solubility of the most promising salt forms using the standard shake-flask method and compare it to the free base.[15]

ParameterFree BaseHCl SaltMesylate Salt
Appearance Crystalline PowderFine White PowderCrystalline Needles
Aqueous Solubility (pH 6.8) < 0.1 µg/mL~50 µg/mL~120 µg/mL
Hygroscopicity LowModerateLow
Melting Point (DSC) 115°C210°C (decomposes)185°C

Table 1: Example comparative data from a salt screening experiment. Data is illustrative.

Problem 2: Poor Oral Bioavailability in Animal Studies

Even if a salt form is identified, in vivo performance can be limited by precipitation in the gastrointestinal tract. Advanced formulation strategies are needed to maintain the drug in a solubilized or supersaturated state.[16]

Troubleshooting Question: My salt form shows good solubility in acidic buffer but precipitates at intestinal pH. How can an ASD help?

An ASD is a powerful technique where the drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[17] This high-energy state bypasses the crystal lattice energy required for dissolution, often leading to significantly higher apparent solubility and the ability to generate and maintain a supersaturated state in vivo.[18]

Experimental Protocol: Screening for a Feasible ASD Formulation

Objective: To identify a suitable polymer and drug loading for a stable amorphous solid dispersion.

Materials:

  • N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

  • Polymers (e.g., PVP K30, HPMC-AS, Soluplus®)[2]

  • Volatile organic solvent (e.g., Methanol, Acetone, Dichloromethane)

Methodology:

  • Polymer Screening: Prepare solutions of the drug and each polymer in a common solvent at different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

  • Film Casting: Cast the solutions onto a glass plate and allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum for 24-48 hours. This is a miniaturized screening method.[19][20]

  • Initial Amorphous Confirmation: Scrape the resulting films. A clear, non-birefringent film under a polarized light microscope suggests an amorphous dispersion.

  • Thermal Analysis (DSC): Analyze the most promising films by DSC. A single glass transition temperature (Tg) that varies with drug loading is a strong indicator of a miscible, single-phase amorphous system.[21]

  • Stability Assessment: Store the films under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by DSC and XRPD after 1 and 4 weeks to check for any signs of crystallization.[19]

  • Dissolution Testing: Perform non-sink dissolution tests on the most stable ASD formulations in simulated intestinal fluid (pH 6.8) to assess the degree and duration of supersaturation compared to the crystalline drug.

G Dry Dry PLM PLM Dry->PLM Transfer Films

Troubleshooting Question: My compound has very high lipophilicity (high LogP). Is there a way to leverage this property?

Yes. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for highly lipophilic compounds.[22] These formulations consist of oils, surfactants, and co-solvents that dissolve the drug and, upon gentle agitation in aqueous media (like gastrointestinal fluids), spontaneously form fine oil-in-water emulsions.[23] This keeps the drug in a solubilized state, presenting it to the intestinal wall for absorption.[16][24]

G

Excipient Compatibility: A Critical Step

Q4: How do I ensure the excipients I choose won't degrade my compound?

A4: Drug-excipient compatibility studies are a mandatory step in formulation development to ensure that the chosen inactive ingredients do not compromise the stability of the active pharmaceutical ingredient (API).[21][25]

Experimental Protocol: Accelerated Excipient Compatibility Study

Objective: To screen for potential chemical incompatibilities between the API and common pharmaceutical excipients.

Methodology:

  • Selection: Choose a range of common excipients based on the intended dosage form (e.g., microcrystalline cellulose, lactose, magnesium stearate, HPMC).[25]

  • Blending: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a control sample of the pure API.[26]

  • Stress Conditions: Place the samples in open and closed vials and store them under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) for a period of 2 to 4 weeks.[26]

  • Analysis: At designated time points (e.g., 1, 2, 4 weeks), analyze the samples.

    • Visual: Note any changes in color or physical appearance.

    • Thermal (DSC): Look for changes in the melting endotherm or the appearance of new peaks, which can indicate an interaction.[21][27]

    • Chromatographic (HPLC): Quantify the API and look for the appearance of new degradation peaks compared to the control sample. This is the most definitive test.

An excipient is considered incompatible if it causes significant degradation of the API or results in unacceptable physical changes.

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Excipient Compatibility Testing. (n.d.). Alfa Chemistry.
  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé.
  • Drug-Excipient Compatibility Check. (2020, October 5). NETZSCH Analyzing & Testing.
  • Improving solubility of thiophene-based intermediates. (n.d.). BenchChem.
  • AMORPHOUS SOLID DISPERSIONS OF BCS CLASS II DRUGS: A RATIONAL APPROACH TO SOLVENT AND POLYMER SELECTION. (2016, April 25). Pharma Excipients.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). American Pharmaceutical Review.
  • Drug-excipient compatibility testing using a high-throughput approach and statistical design. (n.d.). PubMed.
  • Lipid-Based Formulations. (n.d.). Pharmaceutical Technology.
  • Drug excipient Compatibility. (n.d.). SlideShare.
  • Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels. (2021, November 1). PubMed.
  • Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds. (n.d.). BenchChem.
  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (n.d.). ACS Publications.
  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE.
  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.
  • N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine. (n.d.). Sigma-Aldrich.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (n.d.). Pharmaceutical Technology.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection. (2025, August 7). ResearchGate.
  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. (n.d.). FDA.
  • Drug Absorption. (n.d.). MSD Manual Professional Edition.
  • Preventing API Precipitation in Slow-Release Tablet Formulations. (2025, December 29). Pharma.Tips.
  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Lipid-based formulations. (n.d.). Gattefossé.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Injectable Formulations of Poorly Water-Soluble Drugs. (2022, June 11). Pharma Excipients.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (n.d.). Taylor & Francis Online.
  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.
  • Liposome Formulations of Hydrophobic Drugs. (2025, August 6). ResearchGate.
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
  • What does pKa mean and why can it influence drug absorption and excretion? (2018, May 1). AWS.
  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (n.d.). PubMed.
  • N-Benzylcyclohexylamine (hydrochloride). (n.d.). Cayman Chemical.
  • Salt Screening. (2021, February 14). Improved Pharma.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023, May 11). ACS Publications.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central.
  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research.
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impact Factor.
  • Cyclohexylamine. (n.d.). Wikipedia.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
  • Benzenemethanamine, N-cyclohexyl-. (n.d.). PubChem.
  • 2-Thiophenamine, 5-phenyl-. (n.d.). LookChem.
  • N-benzylcyclohexanamine.hydrochloride. (2023, August 19). Smolecule.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023, January 20). MDPI.

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Optimization

Thiophene Therapeutic Support Hub: Overcoming Cellular Resistance

Technical Support Reference: #THIO-RES-001 Welcome to the Advanced Application Support Center. You are accessing this guide because your thiophene-based small molecules (likely kinase inhibitors, metabolic modulators, or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #THIO-RES-001

Welcome to the Advanced Application Support Center. You are accessing this guide because your thiophene-based small molecules (likely kinase inhibitors, metabolic modulators, or cytotoxics) are losing potency in your cell models. As a Senior Application Scientist, I will guide you through the deconvolution of this resistance.

The Thiophene Paradox: Unlike generic small molecules, thiophene-containing compounds possess a specific "structural alert": the sulfur atom.[1] While this moiety improves lipophilicity and target binding, it is also a metabolic liability. Resistance in your cell lines is likely driven by one of three distinct mechanisms:

  • Efflux: The lipophilic nature of thiophenes makes them prime substrates for P-glycoprotein (P-gp/ABCB1).

  • Metabolic Sequestration (The Sulfur Trap): Intracellular bioactivation (S-oxidation) followed by rapid Glutathione (GSH) conjugation.

  • Target Bypass: Genomic mutations in the kinase domain.

Module 1: Diagnostic Triage – Is the Resistance Real?

User Issue: "My IC50 curves are shifting rightward, but the data is noisy."

Before investigating mechanisms, we must validate the resistant phenotype. Transient tolerance (drug persistence) is often mistaken for genetic resistance.

Protocol: Stepwise Resistance Generation & Validation

Objective: Create a stable, matched resistant pair (Parental vs. Resistant).

Methodology:

  • Determination: Establish the IC50 of the parental line (e.g., 72h viability assay).[2]

  • Selection Phase:

    • Start treatment at IC20 (sub-lethal pressure).

    • Passage cells every 3-4 days.

    • Increase concentration by 1.5x only when cells regain normal morphology and doubling time.

    • Target: Reach 10x the initial IC50 (typically takes 3–6 months).

  • Stability Washout (Critical Step):

    • Before final testing, culture cells in drug-free media for 7 days .

    • If resistance persists after washout, it is genetic/stable. If IC50 reverts, it is epigenetic/adaptive.

Visualization: Resistance Workflow

ResistanceWorkflow Figure 1: Stepwise dose-escalation workflow for generating stable thiophene-resistant cell lines. Start Parental Cell Line IC50 Determine IC50 (Day 0) Start->IC50 LowDose Culture at IC20 (Adaptation) IC50->LowDose Escalate Dose Escalation (1.5x steps) LowDose->Escalate Normal Growth Escalate->Escalate Cycles (3-6 mo) Stable High Dose (>10x IC50) Escalate->Stable Washout Drug-Free Washout (7 Days) Stable->Washout Validate Final IC50 Assay Washout->Validate

Module 2: The Efflux Barrier (P-gp/MDR1)

User Issue: "The compound works in biochemical assays (cell-free) but has no potency in cells."

Technical Insight: Thiophene derivatives are often hydrophobic. This physical property makes them high-affinity substrates for the ABCB1 (P-glycoprotein) efflux pump. If your resistant cells show upregulation of MDR1, the drug is being pumped out before it engages the target.

Troubleshooting FAQ

Q: How do I confirm P-gp involvement without Western blotting? A: Perform a functional "Reversal Assay" using a specific P-gp inhibitor.

Protocol: Functional Efflux Reversal Assay

Materials:

  • Verapamil (First-generation P-gp inhibitor) or Zosuquidar (Third-generation, highly specific).

  • Rhodamine 123 (Fluorescent P-gp substrate surrogate).

Step-by-Step:

  • Seed Cells: Plate resistant and parental cells in 96-well plates.

  • Co-treatment:

    • Arm A: Thiophene Compound (Dose Response) + Vehicle (DMSO).

    • Arm B: Thiophene Compound (Dose Response) + Verapamil (5-10 µM) .

    • Note: Verapamil is toxic at high doses; ensure 5 µM is non-toxic in your specific line.

  • Readout: Measure viability after 72h.

  • Analysis: Calculate the Reversal Ratio (RR) .

    
    
    
Reversal Ratio (RR)InterpretationAction Plan
< 2.0 Negligible EffluxInvestigate Metabolism (Module 3).
2.0 – 10.0 Moderate EffluxChemical modification required (reduce lipophilicity).
> 10.0 Dominant P-gp DriverResistance is purely transport-mediated.
Module 3: The Sulfur Trap (Metabolic Sequestration)

User Issue: "P-gp inhibitors didn't work. The drug is getting in, but still not killing the cells."

Technical Insight (The Thiophene Specifics): This is the most overlooked mechanism for thiophenes. The thiophene ring is prone to S-oxidation by Cytochrome P450s (CYP450), forming a reactive thiophene S-oxide or epoxide.[1][3][4][5]

  • Bioactivation: CYP450s oxidize the thiophene.[6]

  • The Sink: High levels of intracellular Glutathione (GSH) and Glutathione S-Transferase (GST) attack this electrophilic intermediate.

  • Result: The drug is sequestered as a GSH-adduct and excreted, preventing target engagement.

Protocol: Glutathione Depletion (BSO Assay)

To prove this mechanism, you must deplete the cellular GSH pool using L-Buthionine sulfoximine (BSO) .[7][8]

Step-by-Step:

  • Pre-treatment: Treat resistant cells with BSO (10 µM – 100 µM) for 16–24 hours.

    • Tip: BSO blocks gamma-glutamylcysteine synthetase, the rate-limiting step in GSH synthesis.

  • Drug Challenge: Wash cells and add your thiophene compound.

  • Observation: If the IC50 shifts back to sensitive levels (sensitization), your resistance is driven by the GSH-Conjugation Sink .

Visualization: The Thiophene S-Oxidation Trap

ThiopheneMetabolism Figure 2: Metabolic diversion of thiophenes via S-oxidation and Glutathione sequestration. Drug Thiophene Drug (Intracellular) CYP CYP450 (Bioactivation) Drug->CYP Oxidation Target Therapeutic Target (Kinase/Receptor) Drug->Target Binding (Desired) Reactive Reactive S-Oxide/Epoxide (Electrophile) CYP->Reactive GSH Glutathione (GSH) + GST Enzyme Reactive->GSH Conjugation (Resistance) Effect Cell Death Target->Effect Adduct Inactive GSH-Adduct (Excreted) GSH->Adduct

Module 4: Target Modification (Genomic Bypass)

User Issue: "Neither efflux inhibitors nor GSH depletion restored sensitivity."

Technical Insight: If the drug enters and stays (no efflux, no metabolism), the target itself has likely mutated. In kinase inhibitors, "Gatekeeper mutations" (e.g., T315I in BCR-ABL) sterically hinder drug binding.

Troubleshooting Steps:

  • Sanger Sequencing: Sequence the kinase domain of the target protein in resistant vs. parental lines. Look for point mutations in the ATP-binding pocket.

  • Western Blotting: Check for "Bypass Signaling." If you inhibit Receptor A, the cell may have upregulated Receptor B (e.g., EGFR inhibition leading to MET amplification).

Summary of Troubleshooting Logic
ObservationLikely MechanismConfirmatory Experiment
IC50 Reverses with Verapamil P-gp EffluxRhodamine 123 Accumulation Assay
IC50 Reverses with BSO GSH Sequestration (Metabolic)Mass Spec for Thiophene-GSH Adducts
No Reversal Target Mutation / BypassRNA-Seq or Kinase Domain Sequencing
References
  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives by Cytochromes P450." Chemical Research in Toxicology. Link

    • Foundational text on the S-oxidation mechanism specific to thiophene rings.
  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer."[9][10][11] Nature Reviews Drug Discovery. Link

    • Authoritative review on P-gp/MDR1 efflux mechanisms and reversal str
  • Anderson, M. E. (1998). "Glutathione: an overview." Bioscience Reports. Link

    • Details the mechanism of BSO in depleting intracellular glut
  • Gottesman, M. M., et al. (2002). "MDR1/P-glycoprotein gene amplification in cultured cells." Methods in Enzymology. Link

    • Standard protocols for generating and characterizing resistant cell lines.

Sources

Troubleshooting

Technical Support Center: Phenylthiophene Synthesis Optimization

Status: Active Ticket ID: PTS-OPT-2026 Subject: Optimization of Suzuki-Miyaura Conditions for Phenylthiophene Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PTS-OPT-2026 Subject: Optimization of Suzuki-Miyaura Conditions for Phenylthiophene Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Overview

Welcome to the technical support hub for thiophene functionalization. If you are experiencing low yields (<40%), catalyst death, or inseparable impurities during the synthesis of phenylthiophenes, you are likely encountering one of two specific failure modes inherent to this chemistry:

  • Catalyst Poisoning: The sulfur atom in thiophene is a soft Lewis base that can coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of inactive Pd-S species).

  • Rapid Protodeboronation: 2-Thiopheneboronic acids are notoriously unstable. The C-B bond is highly labile, leading to rapid hydrolysis (protodeboronation) before the cross-coupling can occur. You often see the de-borylated starting material (thiophene) rather than the product.

This guide moves beyond "textbook" conditions (e.g.,


) which are often insufficient for thiophenes, and prescribes high-fidelity protocols used in process chemistry.

Critical Reaction Parameters (The "Engine")

Catalyst Selection: Overcoming Sulfur Poisoning

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are prone to oxidation and ligand displacement by sulfur. You must use a catalyst with a bulky, electron-rich ligand to prevent sulfur coordination and facilitate oxidative addition.

Catalyst SystemPerformance RatingUse CaseMechanism of Action
XPhos Pd G2 ⭐⭐⭐⭐⭐ (Best)Difficult substrates, heteroaryl-heteroaryl coupling.Bulky biaryl phosphine creates a "roof" over the Pd center, blocking sulfur coordination while accelerating reductive elimination.
Pd(dppf)Cl₂ ⭐⭐⭐⭐ (Good)General purpose, robust.Large bite angle of dppf ligand stabilizes the Pd center better than

.
Pd(PPh₃)₄ ⭐⭐ (Poor)Simple, unhindered substrates only.Prone to rapid deactivation by thiophene sulfur; requires high loading (5-10 mol%).
The Boron Source: Solving Protodeboronation

This is the most common failure point. 2-Thiopheneboronic acid degrades rapidly in aqueous base.

  • The Fix: Switch to MIDA Boronates or Pinacol Esters .

  • Why: MIDA (N-methyliminodiacetic acid) boronates are slow-release reagents.[1] They hydrolyze slowly under reaction conditions, keeping the concentration of the active boronic acid low (preventing side reactions) but sufficient for coupling.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting reaction conditions based on your specific substrate constraints.

G Start START: Substrate Analysis BoronType Is the Boronic Acid at C2 position of Thiophene? Start->BoronType Stable Use Pinacol Ester + Pd(dppf)Cl2 BoronType->Stable No (C3 or Phenyl-B) Unstable High Risk of Protodeboronation BoronType->Unstable Yes (C2-B) MIDA Switch to MIDA Boronate (Slow Release) Unstable->MIDA Best Practice BaseChoice Base Selection: Anhydrous K3PO4 Unstable->BaseChoice Alternative Catalyst Catalyst: XPhos Pd G2 (1-2 mol%) MIDA->Catalyst BaseChoice->Catalyst Solvent Solvent: THF:H2O (10:1) or Dioxane Catalyst->Solvent

Caption: Logic flow for selecting reagents to mitigate protodeboronation and catalyst poisoning.

Optimized Experimental Protocol

Target: Synthesis of 2-Phenylthiophene (General Procedure) Scale: 1.0 mmol Key Feature: Uses a precatalyst system to ensure active Pd species generation without an induction period.

Reagents:
  • Halide: 2-Bromothiophene (1.0 equiv)[2]

  • Boron Source: Phenylboronic acid MIDA ester (1.2 equiv) OR Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv) - Tribasic potassium phosphate is superior to carbonates for heteroaromatics.
    
  • Solvent: THF/Water (10:1 ratio) - Strictly degassed.

Step-by-Step Methodology:
  • Degassing (Crucial):

    • Prepare the solvent mixture (THF/Water).[1]

    • Sparge with Argon or Nitrogen gas for at least 15 minutes. Note: Thiophenes are sensitive to oxidative homocoupling; oxygen must be removed.

  • Reaction Assembly:

    • In a reaction vial equipped with a stir bar, add the Boron Source , Base , and Catalyst .[3]

    • Seal the vial and purge with Argon for 3 cycles (Vacuum/Backfill).

    • Inject the Degassed Solvent and the Aryl Halide (if liquid) through the septum.

  • The Heat Ramp:

    • Place in a pre-heated block at 60°C .

    • Technical Insight: Do not overheat immediately. If using MIDA boronates, the hydrolysis rate is temperature-dependent.[1] 60°C is the "sweet spot" for release vs. decomposition.

    • Monitor by HPLC/UPLC after 1 hour. If conversion is slow, increase to 80°C.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Warning: Thiophenes can polymerize or oxidize on acidic silica. Use neutralized silica (triethylamine treated) for purification if the product is acid-sensitive.

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Mass Spec shows [M-Br+H] peak Protodeboronation. The boronic acid lost its boron group before coupling.1. Switch to MIDA boronate.2. Reduce water content (use 20:1 solvent ratio).3. Lower reaction temperature to 50°C.
Low Yield (<20%) & Black Precipitate Catalyst Death (Pd Black). The catalyst aggregated before entering the cycle.1. Switch to XPhos Pd G2 .2. Ensure strict O₂ removal (sparging).3. Add catalyst last or as a stock solution.
Homocoupling (Ar-Ar dimer) Oxidative Coupling. Presence of Oxygen.1. Degas solvents for longer (20+ mins).2. Verify inert atmosphere (balloon/manifold integrity).
Regioisomer Contamination Scrambling/Migration. Avoid "Direct Arylation" conditions (high temp, no boron). Stick to Suzuki conditions. Ensure starting material purity (2-bromo vs 3-bromo).

Advanced Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive side-reaction is key to optimization.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Sulfur Poisoning (Inactive Pd-S) Pd0->Poison Thiophene S binds Pd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp Protodeboronation (Boronic Acid Death) TransMet->Decomp Hydrolysis competes with Transmetallation RedElim->Pd0 - Product

Caption: The Suzuki catalytic cycle (blue/green) vs. the two main failure modes (red).

References

  • MIDA Boronates (Slow Release Strategy)

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Catalyst Selection (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

  • Thiophene Polymerization/Coupling

    • "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions."[1] Macromolecules (2015).[4]

Sources

Optimization

purification techniques for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Welcome to the technical support guide for the purification of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS No. 1152881-01-0)[1]. This document is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS No. 1152881-01-0)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges and offers robust troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your purification workflows.

Compound Profile at a Glance
PropertyValue
Molecular Formula C₁₇H₂₁NS
Molecular Weight 271.43 g/mol
Physical Form Typically a powder or oil[1]
Key Structural Features Secondary amine (basic), Phenylthiophene (aromatic, potentially sensitive)
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile largely depends on the synthetic route, which is often a reductive amination between 5-phenylthiophene-2-carbaldehyde and cyclohexylamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 5-phenylthiophene-2-carbaldehyde and cyclohexylamine.

  • Over-alkylation Products: Formation of a tertiary amine if the starting aldehyde or its precursor can react further.

  • Side-Reaction Products: Imines formed as intermediates that were not fully reduced.

  • Reagent-Derived Impurities: Borohydride salts or other residues from the reducing agent.

  • Degradation Products: The thiophene ring can be susceptible to oxidation, especially under harsh acidic or oxidative conditions, potentially forming thiophene S-oxides[2].

Q2: My compound is a basic secondary amine. How does this affect my purification strategy?

The basicity of the cyclohexanamine nitrogen is the most critical factor. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. When a basic amine passes through a silica column, a strong acid-base interaction can occur, leading to several common problems[3][4]:

  • Peak Tailing/Streaking: The compound binds strongly and elutes slowly and unevenly.

  • Irreversible Adsorption: A portion of the product can get permanently stuck to the column, leading to significant yield loss.

  • On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive molecules[5].

Therefore, your purification strategy must actively counteract this interaction.

Q3: What is the best initial approach to purify a new batch of this compound?

The optimal starting point depends on the physical state of your crude product and the primary impurities. This decision tree outlines a logical workflow.

Purification_Strategy start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? start->is_oily recrystallize Attempt Recrystallization / Salt Formation is_solid->recrystallize Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (or fails) is_oily->chromatography Directly, if impurities are neutral acid_base Consider Acid-Base Extraction is_oily->acid_base To remove non-basic impurities acid_base->chromatography Follow with chromatography for purity

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting Guide: Column Chromatography

Column chromatography is often indispensable but presents the most challenges for this class of compounds.

Q4: My compound is streaking badly on the silica gel column, even with a polar solvent system. What's happening and how do I fix it?

This is the classic symptom of the acid-base interaction discussed in Q2. The basic amine is binding too strongly to the acidic silica.

Causality: The lone pair on the nitrogen atom of your amine is interacting with the acidic protons of the silanol groups on the silica surface. This strong, non-eluting interaction causes poor peak shape and recovery.

Solutions (From least to most disruptive):

  • Add a Competing Base to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your mobile phase solvent mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)[4][6]. Always add the modifier to the more polar solvent component to ensure good mixing.

  • Use a Modified Stationary Phase: If adding a modifier is insufficient or undesirable (e.g., if it complicates product workup), switch to a less acidic or basic stationary phase.

    • Amine-Functionalized Silica (KP-NH): These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment. This is often an excellent choice for purifying basic amines, frequently allowing for simple hexane/ethyl acetate gradients without any additives[3].

    • Basic Alumina: Alumina is another option, though its chromatographic properties can be less predictable than silica. It is generally more robust to basic compounds.

  • Switch to Reverse-Phase Chromatography: In this mode, the stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The acid-base interactions are eliminated. For basic amines, it is often beneficial to use a mobile phase with a slightly alkaline pH (e.g., adding 0.1% triethylamine) to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation[4].

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal Phase (Silica)Normal Phase (Amine-Silica)Reverse Phase (C18)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Amine-functionalized SilicaC18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolHexane/Ethyl AcetateAcetonitrile/Water or Methanol/Water
Modifier 1% Triethylamine (Et₃N) None usually required0.1% Formic Acid or 0.1% Et₃N
TLC Rƒ Target ~0.25 - 0.35~0.25 - 0.35N/A (use HPLC for method dev.)
Q5: My desired product is co-eluting with a non-polar impurity. How can I improve the separation?

Co-elution occurs when the polarities of the two compounds are too similar under the chosen conditions.

Solutions:

  • Decrease the Eluent Polarity: If your Rƒ is high (>0.4), reduce the percentage of the polar solvent (e.g., ethyl acetate). This will increase the interaction of all compounds with the stationary phase and can improve separation[7].

  • Change Solvent System Selectivity: The "magic" of chromatography is in solvent choice. If a hexane/ethyl acetate system fails, the electronic properties of the solvents may not be differentiating your compounds effectively. Try a system with different solvent properties, such as Dichloromethane/Methanol or Toluene/Acetone (always with your amine modifier)[7].

  • Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.

Chromatography_Troubleshooting start Chromatography Problem Observed streaking Problem: Peak Streaking / Tailing start->streaking coelution Problem: Co-elution of Compounds start->coelution add_base Add 1% Et3N to Mobile Phase streaking->add_base Solution 1 lower_polarity Decrease Eluent Polarity (Lower Rf) coelution->lower_polarity Solution 1 use_nh2_silica Use Amine-Functionalized Silica Column add_base->use_nh2_silica If fails change_solvent Change Solvent System (e.g., DCM/MeOH) lower_polarity->change_solvent If fails

Caption: Workflow for Troubleshooting Common Chromatography Issues.

Alternative & Complementary Purification Techniques
Q6: Column chromatography is resulting in low yield. Is there a non-chromatographic method I can try?

Yes. For solid compounds or those that can be converted into a solid salt, recrystallization is an excellent, often high-yielding, purification method. Acid-base extraction is also a powerful technique for this specific molecule.

1. Recrystallization: This technique is effective for removing impurities that have different solubility profiles from your target compound. You can either recrystallize the free base or convert it to a salt first.

  • Salt Formation: Converting the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt often yields a more crystalline, higher-melting solid that is easier to recrystallize than the free base.

  • Protocol (Salt Formation & Recrystallization):

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in ether (or a similar non-polar solvent) dropwise until precipitation ceases.

    • Filter the resulting solid salt and wash with cold ether.

    • Perform a solvent screen to find a suitable recrystallization solvent or solvent pair (see Table 2). The ideal solvent is one in which the salt is soluble when hot but sparingly soluble when cold.

    • Dissolve the salt in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath, to form pure crystals.

Table 2: General Guide for Recrystallization Solvent Selection
Solvent ClassExamplesUse For
Alcohols Ethanol, Methanol, IsopropanolPolar compounds; often used as the "good" solvent in a pair.
Esters Ethyl AcetateMedium polarity compounds.
Ethers Diethyl Ether, MTBEGood for precipitating salts.
Hydrocarbons Hexane, HeptaneNon-polar compounds; often used as the "poor" solvent in a pair.

2. Acid-Base Extraction: This powerful liquid-liquid extraction technique separates compounds based on their acidity or basicity and is highly scalable[8].

  • Causality: The basic amine can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase, allowing for a clean separation.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

    • Separate the layers. The organic layer contains neutral impurities and can be discarded.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer with a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble free base.

    • Extract the free base back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.

Purity Assessment
Q7: How can I be confident in the purity of my final product?

Visual confirmation (e.g., a single spot on TLC) is not sufficient. A combination of analytical techniques is required for a definitive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A C18 reverse-phase column with a mobile phase like acetonitrile/water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) will provide a chromatogram where the purity can be calculated by the area percentage of the main peak[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals and correct integration of proton signals confirms high purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for both confirming the mass of the desired product and identifying the mass of any minor impurities detected in the chromatogram[9][10].

References
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 955-958. [Link]

  • Bloch, H. S. (1975). U.S. Patent No. 3,864,402. U.S.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit r/OrganicChemistry. (2018). Suzuki purification problem.[Link]

  • Newman, M. S., & Karnes, H. A. (1966). 2-Naphthalenethiol. Organic Syntheses, 46, 64. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Hartough, H. D. (1950). U.S. Patent No. 2,745,843. U.S.
  • SlidePlayer. Preparation and Properties of Thiophene.[Link]

Sources

Troubleshooting

Technical Support Center: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Stability Guide

Executive Summary & Chemical Vulnerability Profile[1][2] Compound: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Class: 2-Aminomethylthiophene derivative (Secondary Amine)[1][2][3] You are likely experiencing solution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile[1][2]

Compound: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Class: 2-Aminomethylthiophene derivative (Secondary Amine)[1][2][3]

You are likely experiencing solution instability characterized by discoloration (yellowing/browning) , precipitation , or unexpected peaks in LC-MS (typically M+16, M+32, or M-2).[1][3]

This molecule possesses a "perfect storm" of structural vulnerabilities. It combines an electron-rich heteroaromatic ring (thiophene) with a secondary amine attached via a methylene bridge.[1][2][3] This specific architecture creates three distinct degradation vectors:

  • Photo-Oxidative S-Oxygenation: The thiophene ring is susceptible to singlet oxygen attack, leading to unstable sulfoxides that polymerize.[1][2]

  • "Benzylic" C-H Oxidation: The methylene bridge (activated by the thiophene) is prone to radical abstraction, leading to imine formation and subsequent hydrolysis.

  • Acid-Catalyzed Polymerization: Thiophenes are notoriously unstable in acidic environments, leading to oligomerization.[1][2]

Diagnosis: The Degradation Pathway[4]

Understanding how the molecule breaks down is the first step to fixing your protocol.

Visualization: Degradation Mechanisms

The following diagram illustrates the three primary failure modes in solution.

DegradationPathways Compound Target Molecule (Secondary Amine) Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation Radical Abstraction Light Light + O2 (Singlet Oxygen) Compound->Light Acid Acidic Solvent (CHCl3 / HCl) Compound->Acid Imine Imine Intermediate (M-2 Da) Oxidation->Imine Aldehyde Aldehyde + Amine (Hydrolysis) Imine->Aldehyde + H2O Sulfoxide Thiophene S-Oxide (M+16 Da) Light->Sulfoxide Polymer Insoluble Polymer (Precipitate) Sulfoxide->Polymer Dimerization Dimer Thiophene Dimer (Color Change) Acid->Dimer

Figure 1: Mechanistic pathways for degradation.[1][2][3] Note that the "Benzylic" position (methylene bridge) and the Thiophene Sulfur are the primary sites of attack.

Solvent Compatibility Matrix

Critical User Alert: The most common cause of instability for this compound is the use of DMSO or Chloroform .

SolventCompatibilityTechnical Notes
Methanol (MeOH) ⭐⭐⭐ (High)Preferred vehicle. Excellent solubility for the HCl salt.[1][2][3] Protic nature stabilizes the amine. Caution: Ensure it is acid-free.[1][2]
Ethanol (EtOH) ⭐⭐⭐ (High)Good alternative to MeOH.[2][3] slightly lower solubility but lower toxicity.[1][2]
DMSO ⭐ (Low)Avoid for long-term storage. DMSO can act as an oxidant (Swern-like conditions) in the presence of electrophiles or acids, leading to S-oxidation of the thiophene [1].[1][2][3]
Chloroform / DCM ⭐ (Low)High Risk. Chlorinated solvents often contain trace HCl or phosgene, which catalyzes thiophene polymerization.[3] If used, must be filtered through basic alumina first.[1]
Water ⭐⭐ (Medium)Stable if pH is neutral.[1][2][3] Free base is insoluble; HCl salt is soluble but may hydrolyze over weeks if not buffered.[1][2]
THF / Ethers ⭐⭐ (Medium)Peroxide Risk. Ethers form peroxides which rapidly oxidize the "benzylic" C-H bond to the imine [2]. Use only fresh, inhibited anhydrous THF.

Analytical Troubleshooting (LC-MS/HPLC)

If you observe "ghost peaks," use this key to identify the degradation product.

ObservationMass ShiftDiagnosisRoot Cause
Peak M-2 -2 DaImine Formation Oxidative dehydrogenation.[1][2][3] Caused by air exposure or old ether solvents.[1][2]
Peak M+16 +16 DaN-Oxide or S-Oxide Oxidation.[1][2][3] N-oxide is reversible; Thiophene S-oxide is irreversible and leads to polymerization.[1][2][3]
Peak M+32 +32 DaSulfone / Di-oxidation Advanced oxidation.[1][2][3] Sample is likely unsalvageable.[1][2]
Peak at ~174 Da VariableAldehyde Cleavage Hydrolysis of the imine intermediate. Indicates water contamination in an oxidized sample.[1][2]
Broadening N/ASalt/Base Equilibrium Running a free amine on a non-buffered column.[1][2] Add 0.1% Formic Acid or Ammonia to mobile phase.[1][2]

Rescue Protocol: Purifying Degraded Samples

If your precious sample has turned yellow or shows <90% purity, do not simply recrystallize.[1] The impurities (polymers) often co-precipitate.[2] Use this Acid-Base Extraction Rescue method.[1][2][3]

Prerequisites:

  • Degraded sample (Oil or Solid)[2][3]

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate[1][2][3]

  • 1M HCl (aq)[2][3]

  • 1M NaOH (aq)[2][3]

Protocol:

  • Dissolution: Dissolve the degraded sample in MTBE (Avoid DCM due to emulsion/polymer issues).

  • Acid Wash: Extract the organic layer with 1M HCl (3x).[2]

    • Chemistry: The target amine protonates and moves to the water phase. Neutral impurities (thiophene polymers, aldehydes, sulfoxides) stay in the organic phase.[3]

  • Separation: Discard the organic layer (which should contain the yellow/brown color).[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Re-extraction: Extract the aqueous layer with fresh MTBE (3x).[2]

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo (keep bath < 40°C).

  • Salt Formation (Critical): Immediately redissolve in EtOH and add 1.1 eq of HCl in Dioxane/Ether to precipitate the stable Hydrochloride salt.

Storage & Handling FAQs

Q: Should I store this as a free base or a salt? A: Always store as the Hydrochloride (HCl) or Fumarate salt .[2] The free amine lone pair promotes N-oxidation and increases the electron density on the thiophene ring, making it more susceptible to degradation. Protonation "locks" the lone pair, significantly increasing stability [3].

Q: My sample turned pink/red. Is it ruined? A: This is characteristic of thiophene oligomerization (molecular wires).[2][3] Even trace amounts (<1%) can cause intense coloration.[2][3] Check purity by LC-MS; if >95%, the color is cosmetic and can be removed via the Rescue Protocol (Section 5).

Q: Can I use ultrasonic baths to dissolve it? A: Use caution. Sonication generates local hot-spots and radicals (sonolysis) which can trigger the radical decomposition of the benzylic C-H bond in this specific molecule.[2] Vortexing is safer.[1][2]

Q: Why does the peak shape look terrible on my HPLC? A: Secondary amines interact strongly with silanols on C18 columns.

  • Fix: Ensure your mobile phase pH is controlled.[1][2][4] Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2) to protonate the amine, or use a high pH buffer (Ammonium Bicarbonate, pH 10) with a base-resistant column (e.g., XBridge).[3]

Troubleshooting Workflow Diagram

Follow this logic flow to resolve your stability issues.

TroubleshootingFlow Start Issue Detected CheckSolvent Is Solvent DMSO or CHCl3? Start->CheckSolvent SwitchSolvent Switch to MeOH/EtOH CheckSolvent->SwitchSolvent Yes CheckLCMS Check LCMS Mass CheckSolvent->CheckLCMS No MassM2 Mass = M-2 (Imine) CheckLCMS->MassM2 MassM16 Mass = M+16 (Oxide) CheckLCMS->MassM16 Rescue Perform Acid/Base Rescue (Sec 5) MassM2->Rescue Reversible Discard Discard Sample (Irreversible Polymer) MassM16->Discard Likely S-Oxide

Figure 2: Decision matrix for troubleshooting solution instability.

References

  • Mupparapu, N., et al. (2015).[3] "DMSO-promoted oxidative amidation...". Synlett, 26, 2565-2569.[1][3][5] Link (Demonstrates DMSO acting as an oxidant on amine/imine systems).[2][3]

  • Mitch, W. A., & Sedlak, D. L. (2004).[3] "Formation and Fate of N-Nitrosodimethylamine...". Environmental Science & Technology.[1][2] (Describes the oxidative degradation pathways of secondary amines).

  • Bojarski, J. (2005).[1] "Stability of 2-thiophenobarbital...". Acta Poloniae Pharmaceutica. Link (Details the hydrolytic stability of thiophene derivatives and pH dependence).

Sources

Optimization

enhancing the bioavailability of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine derivatives

The following guide serves as a specialized Technical Support Center for researchers working with N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine and its structural analogs (referred to herein as Series-T ). This scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine and its structural analogs (referred to herein as Series-T ).

This scaffold presents a classic "Medicinal Chemistry Dilemma": a lipophilic, basic amine with a metabolically alert thiophene core.[1] This guide addresses the specific physicochemical and metabolic barriers limiting bioavailability (BA).

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

🔬 System Overview & Core Challenges

Compound Profile:

  • Scaffold: Secondary cyclohexanamine linked to a 2-phenylthiophene.

  • Physicochemical Class: Likely BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability/High Metabolism).[1]

  • Predicted pKa: ~9.5–10.5 (Secondary amine).

  • Predicted LogP: > 3.5 (Highly Lipophilic).

The "Bioavailability Gap" Diagnostics: Before attempting a fix, you must diagnose the exact point of failure using the decision tree below.

📊 Workflow: Diagnosing Low Exposure

BA_Diagnostics Start Issue: Low Oral Bioavailability (%F < 10%) CheckIV Step 1: Check IV Clearance (CL) Start->CheckIV HighCL High CL (>2/3 hepatic blood flow) CheckIV->HighCL Yes LowCL Low/Moderate CL CheckIV->LowCL No MetabIssue Metabolic Instability (Thiophene S-oxidation?) HighCL->MetabIssue SolubIssue Step 2: Check Solubility (FaSSIF/FeSSIF) LowCL->SolubIssue Modify Structural Modification MetabIssue->Modify Go to Module 2 PoorSol Poor Solubility (<10 µg/mL) SolubIssue->PoorSol Yes GoodSol Good Solubility SolubIssue->GoodSol No Formulate Formulation Strategy PoorSol->Formulate Go to Module 1 PermIssue Permeability/Efflux Issue (Caco-2 Ratio > 2?) GoodSol->PermIssue Go to Module 3

Figure 1: Diagnostic logic for identifying the bioavailability bottleneck. Use this to select the correct Support Module below.

🛠 Module 1: Solubility & Dissolution (The "Input" Error)

User Complaint: "My compound precipitates in PBS or has high variability in animal PK studies."

Root Cause: The free base of Series-T is highly lipophilic. While the amine protonates in the stomach (pH 1.2), it likely precipitates as the free base in the small intestine (pH 6.8), limiting absorption.[1]

🔧 Troubleshooting Protocol: Salt Selection

Do not rely on the free base. The secondary amine is your "handle" for solubilization.

Recommended Salt Screen Matrix:

Counterion Rationale for Series-T Risk Factor
Hydrochloride (HCl) Standard first-line. High melting point. Common ion effect in stomach (Cl-) may reduce solubility slightly.
Mesylate (CH₃SO₃H) Excellent for lipophilic bases. Breaks crystal lattice energy. Potential for hygroscopicity.
L-Tartrate Forms hydrogen bond networks; often improves dissolution rate. Stoichiometry can be tricky (1:1 vs 1:2).

| Tosylate | Matches the lipophilicity of the phenylthiophene core.[1] | May increase MW significantly without adding enough polarity. |

Experimental Fix:

  • Synthesis: Dissolve 100 mg of free base in EtOH. Add 1.05 eq of acid (e.g., Methanesulfonic acid).[1] Cool to 4°C.

  • Validation: Measure thermodynamic solubility in FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Target: >50 µg/mL.

🔧 Troubleshooting Protocol: Lipid Formulation (SEDDS)

If salts fail (common if the lattice energy is too high), switch to a Self-Emulsifying Drug Delivery System (SEDDS).

The "Series-T" SEDDS Recipe:

  • Oil Phase (30%): Capryol 90 (Solubilizes the thiophene core).

  • Surfactant (50%): Cremophor EL or Tween 80 (Emulsification).

  • Co-Surfactant (20%): Transcutol P (Solubilizes the amine).

Expert Tip: Pre-dissolve the free base (not the salt) in the lipid mix. Salts rarely dissolve in oil phases.

🛡 Module 2: Metabolic Stability (The "Survival" Error)[1]

User Complaint: "Microsomal clearance is extremely high. We see rapid disappearance in t=15 min."[1]

Root Cause: The Thiophene Ring is a "Structural Alert."[2][3] CYP450 enzymes (specifically CYP2C9 and CYP3A4) attack the sulfur atom (S-oxidation) or the phenyl ring.

🔬 Mechanism of Failure[1]
  • S-Oxidation: The sulfur atom is oxidized to a thiophene S-oxide. This is highly reactive and can dimerize (Diels-Alder) or covalently bind to proteins (toxicity/clearance) [1].

  • Phenyl Hydroxylation: The para-position of the phenyl ring is a soft spot for oxidation.

🔧 Structural Patching (Chemical Modification)

If you are in the Lead Optimization phase, apply these patches:

  • Block the Phenyl Ring: Introduce a Fluorine atom at the para-position of the phenyl ring. This blocks CYP oxidation without significantly changing steric bulk.

  • Steric Shielding: Add a small alkyl group (methyl/chloro) to the 3-position of the thiophene ring to sterically hinder S-oxidation.

  • Deuteration: If the methylene bridge (

    
    ) next to the amine is the metabolic soft spot (N-dealkylation), synthesize the deuterated analog (
    
    
    
    ).

Experimental Validation (GSH Trapping Assay): To confirm if S-oxidation is the culprit:

  • Incubate compound with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) .

  • Analyze via LC-MS/MS looking for [M+307]+ adducts (Parent + Oxygen + Glutathione).

  • Result: If adducts are present, the thiophene is activating.[1] You must modify the structure or risk hepatotoxicity.

🚦 Module 3: Permeability & Efflux

User Complaint: "Solubility is high, stability is decent, but Cmax is still low."

Root Cause: Secondary amines with lipophilic tails are frequent substrates for P-glycoprotein (P-gp) efflux pumps.

🔧 Troubleshooting Protocol
  • Caco-2 Assay: Calculate the Efflux Ratio (ER =

    
    ).
    
    • Threshold: If ER > 2.0, you have an efflux problem.[1]

  • Excipient Inhibition:

    • Incorporate Vitamin E TPGS or Pluronic F68 in your formulation. These are known P-gp inhibitors that can temporarily "blind" the efflux pumps in the gut wall [2].

❓ Frequently Asked Questions (FAQ)

Q: Can I just use DMSO for my animal PK studies? A: No. While it dissolves the compound, DMSO precipitates upon contact with blood/gastric fluid, causing erratic absorption and local toxicity.[1] Use the SEDDS formulation (Module 1) or a cyclodextrin complex (20% HP-


-CD in water).

Q: My HPLC peaks are tailing badly. Is the compound degrading? A: Likely not. Secondary amines interact with silanol groups on HPLC columns.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase to sharpen the peak.

Q: Why is the melting point of my HCl salt so broad? A: You likely have an amorphous or semi-crystalline salt. Series-T derivatives often form "oils" with HCl.

  • Fix: Recrystallize using Isopropanol/Diethyl Ether. If it remains oily, switch to the Fumarate or Maleate salt, which often crystallize better.[1]

🔗 References

  • Dansette, P. M., et al. (2005).[1] Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.[2][3][4] ResearchGate. Link

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review.Link

  • PubChem. (2025).[5] N-[(2-phenylcyclopropyl)methyl]cyclohexanamine Compound Summary. (Structural analog reference). Link

  • LookChem. (2025). 5-Phenylthiophen-2-amine Physical Properties.Link

End of Technical Support Guide. For further assistance, please upload your LC-MS raw data to the server.

Sources

Troubleshooting

Technical Support Center: Analytical Methods for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Status: Operational Lead Scientist: Senior Application Specialist Subject: Method Refinement & Troubleshooting for CAS 1152881-01-0[1] Analytic Profile & Physicochemical Baseline[1][2][3][4] Before troubleshooting, verif...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Method Refinement & Troubleshooting for CAS 1152881-01-0[1]

Analytic Profile & Physicochemical Baseline[1][2][3][4]

Before troubleshooting, verify your analyte properties.[1] N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is a lipophilic secondary amine.[1] Its quantification challenges primarily stem from the interaction between the basic amine nitrogen and silanol groups on chromatographic stationary phases, as well as the potential for oxidation at the thiophene sulfur.[1]

Compound Snapshot
PropertyValue / CharacteristicImpact on Analysis
Molecular Formula C₁₇H₂₁NSMonoisotopic Mass: ~271.14 Da
Precursor Ion

272.1 Primary target for LC-MS/MS.[1]
Predicted pKa ~9.5 - 10.2 (Secondary Amine)Critical: Analyte is positively charged at neutral/acidic pH.[1]
Predicted LogP > 3.5 (High Lipophilicity)Requires high organic content for elution; prone to carryover.[1]
Chromophore Conjugated Phenyl-ThiopheneStrong UV absorbance expected at 280–310 nm .

Troubleshooting Guides (Symptom-Based)

Issue A: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The most common failure mode for this molecule is "tailing." This occurs when the protonated secondary amine (


) interacts with residual acidic silanols (

) on the silica support of your HPLC column via ion-exchange mechanisms, rather than pure hydrophobic partition.[1]

Corrective Protocol:

  • Mobile Phase Modifier Adjustment:

    • Standard Approach: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid.[1] TFA acts as an ion-pairing agent, masking the positive charge on the amine.

    • Alternative (High pH): If your column is hybrid-silica based (e.g., Waters XBridge or Agilent Poroshell HPH), switch to a high pH buffer (10 mM Ammonium Bicarbonate, pH 10.0 ).[1] At pH 10, the amine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak significantly.[1]

  • Column Selection:

    • Do NOT use: Standard C18 columns with high surface area and low end-capping.

    • Recommended: Use "End-capped" or "Base-Deactivated" columns (e.g., C18 with embedded polar groups or charged surface hybrid technology).[1]

Issue B: Retention Time Drifting

Diagnosis: Drifting retention times often indicate a lack of buffering capacity or temperature fluctuations affecting the pKa/ionization state equilibrium.

Corrective Protocol:

  • Thermostat Control: Set column oven to 40°C . This molecule is lipophilic; slightly elevated temperature improves mass transfer and reduces backpressure, stabilizing retention.

  • Buffer Strength: If using Formic Acid/Ammonium Formate, increase buffer concentration from 5 mM to 10-20 mM . The amine's local environment must remain at a stable pH to ensure a consistent ionization ratio.

Issue C: Low Sensitivity (High LOD/LOQ)

Diagnosis: The phenyl-thiophene core is UV-active, but sensitivity drops if the wavelength is not optimized for the conjugated system.[1]

Corrective Protocol:

  • UV Optimization:

    • Do not rely on generic 254 nm.

    • Action: Run a spectral scan (190–400 nm) using a Diode Array Detector (DAD). The conjugation between the phenyl and thiophene rings likely shifts the

      
       to 290–305 nm .[1] Targeting this maximum can improve S/N ratio by 2-5x.[1]
      
  • MS Transition Tuning (LC-MS/MS):

    • If using Mass Spec, the primary fragmentation usually involves cleavage at the benzylic-like carbon next to the thiophene.

    • Suggested Transition:

      
       (Loss of cyclohexylamine ring, leaving the stable phenyl-thiophene carbocation).[1]
      

Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for refining your method based on peak shape and sensitivity data.

MethodOptimization Start Start: Initial Method (C18, 0.1% Formic Acid, ACN) CheckPeak Check Peak Symmetry (As) Start->CheckPeak Tailing As > 1.5 (Tailing) CheckPeak->Tailing Yes GoodPeak As < 1.2 (Symmetric) CheckPeak->GoodPeak No ActionTFA Switch Modifier: Use 0.1% TFA (Ion Pairing) Tailing->ActionTFA Standard Column ActionHighPH Switch pH: Use pH 10 Buffer (Deprotonate Amine) Tailing->ActionHighPH Hybrid Column CheckSens Check Sensitivity (S/N) GoodPeak->CheckSens ActionTFA->CheckSens ActionHighPH->CheckSens LowSens Low S/N Ratio CheckSens->LowSens Yes Final Validated Method CheckSens->Final No OptWave Optimize UV: Target 290-310 nm LowSens->OptWave UV Detector OptMS Optimize MS: Transition 272 -> 173 LowSens->OptMS MS Detector OptWave->Final OptMS->Final

Figure 1: Decision matrix for optimizing chromatographic parameters for phenyl-thiophene amines.

Suggested Experimental Protocols

Protocol A: High-Performance Gradient (HPLC-UV)
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 300 nm (bandwidth 4 nm).[1]

  • Injection Volume: 5–10 µL.

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)
0.09010
10.01090
12.01090
12.19010
15.09010

Note: The re-equilibration step (12.1–15.0 min) is crucial to prevent retention time shifts in subsequent runs.

Protocol B: Sample Preparation (Extraction)

Since the molecule is lipophilic (


), aqueous extraction will result in poor recovery.[1]
  • Solvent: Dissolve standards in 50:50 Methanol:Water . Pure acetonitrile may cause peak distortion due to "solvent effect" if the injection volume is large.

  • Filtration: Use PTFE or Nylon filters (0.22 µm).[1] Avoid cellulose acetate, which may bind the amine.

  • Vial Choice: Use silanized glass vials or polypropylene vials to prevent adsorption of the amine to the glass surface at low concentrations (< 100 ng/mL).[1]

Frequently Asked Questions (FAQs)

Q1: Why do I see a small "ghost peak" eluting after my main analyte?

  • Answer: This is likely carryover. The cyclohexyl and phenyl groups make the molecule "sticky."

    • Fix: Implement a needle wash with a strong solvent (e.g., 90% Isopropanol / 10% Water + 0.1% Formic Acid) between injections.[1]

Q2: Can I use Methanol instead of Acetonitrile?

  • Answer: Yes, but expect higher backpressure and slightly different selectivity. Methanol is a protic solvent and may suppress silanol ionization slightly better than ACN, potentially improving peak shape, but ACN generally provides sharper peaks for thiophenes.[1]

Q3: My calibration curve is non-linear at high concentrations (> 50 µg/mL). Why?

  • Answer: You are likely saturating the detector or the ionization source (if MS).[1] Secondary amines can also form dimers at high concentrations in the gas phase (MS).[1]

    • Fix: Dilute your samples or use a non-linear regression (quadratic) if justified, but preferably stay within the linear dynamic range (e.g., 10 ng/mL – 10 µg/mL).[1]

Q4: Is the thiophene ring stable?

  • Answer: Generally, yes, but thiophenes can be sensitive to strong oxidation.[1] Avoid using peroxides or storing samples in direct sunlight for extended periods. Ensure your solvents are degassed and fresh.

References

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [1]

    • Context: Authoritative source on suppressing silanol interactions for secondary amines.
  • Sigma-Aldrich. (n.d.).[1] N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Product Page.[1]

    • Context: Verification of chemical structure and CAS (1152881-01-0).
  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

    • Context: Principles of using temperature to stabilize retention times for lipophilic compounds.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.

    • Context: Foundational text for gradient optimiz

Sources

Optimization

Technical Support Center: De-risking Novel Cyclohexanamine Compounds

The following guide serves as a specialized Technical Support Center for medicinal chemists and toxicologists working with novel cyclohexanamine scaffolds. It synthesizes structural activity relationship (SAR) data with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for medicinal chemists and toxicologists working with novel cyclohexanamine scaffolds. It synthesizes structural activity relationship (SAR) data with troubleshooting protocols to mitigate specific toxicity profiles associated with this chemical class.

Status: Operational 🟢 Agent: Senior Application Scientist (Cheminformatics & Toxicology Division) Ticket Scope: Strategies to reduce testicular toxicity, hERG inhibition, and phospholipidosis in cyclohexanamine derivatives.

📂 Module 1: Structural Design & SAR Optimization

Use this module to troubleshoot "hardware" issues related to the intrinsic molecular structure.

Q: My lead compound causes testicular atrophy in rat models. Is this a class effect, and how can I design around it?

A: This is a known liability of the cyclohexanamine (CHA) pharmacophore, but it is not an immutable class effect. The toxicity is driven by the specific interaction of the unsubstituted cyclohexyl ring with Sertoli cells, leading to vacuolation and spermatogenic disruption.

The Mechanism: Unsubstituted cyclohexylamine penetrates the blood-testis barrier and accumulates in Sertoli cells. It disrupts the vimentin filaments and metabolic coupling between Sertoli and germ cells.

The Fix: Introduction of Polarity at the 4-Position Research indicates that metabolic oxidation detoxifies the scaffold. Specifically, 4-aminocyclohexanol (the 4-hydroxy metabolite) is significantly less toxic to the testis than the parent cyclohexylamine.

  • Design Strategy: Rigidify the ring or introduce polarity distal to the amine.

    • Recommendation: Introduce a hydroxyl (-OH) or fluorine (-F) substituent at the C4 position.

    • Why it works: This lowers the LogP (lipophilicity) and alters the shape complementarity required for the specific Sertoli cell toxicity, while often retaining the basicity needed for target engagement.

Q: We are seeing high hERG inhibition ( ). How do I mitigate this without losing potency?

A: Cyclohexanamines are classic "hERG trappers" due to their combination of a basic amine (protonated at physiological pH) and a lipophilic cycle.

Troubleshooting Steps:

  • Check your pKa: If the amine pKa is > 9.0, the compound is fully protonated.

  • The "Fluorine Switch": Introduce a fluorine atom on the cyclohexyl ring adjacent to the amine (beta-fluorination).

    • Effect: The inductive electron-withdrawing effect of fluorine can lower the amine pKa by 1–2 log units (e.g., from 10.5 to 8.5). This reduces the fraction of cationic species available to block the hERG channel pore.

  • Zwitterion Approach: If the binding pocket allows, introduce a carboxylic acid or isostere to create a zwitterion. This drastically reduces the net charge and lipophilicity, often killing hERG affinity completely.

Q: My compound is flagged for Phospholipidosis (PLD). Is this the same as cytotoxicity?

A: No. PLD is a lysosomal storage disorder caused by Cationic Amphiphilic Drugs (CADs) .[1][2] It is distinct from acute necrosis.

The Diagnostic:

  • Symptoms: Accumulation of phospholipids in lysosomes, appearing as "lamellar bodies" (onion-skin structures) under Electron Microscopy (EM).

  • Root Cause: The cyclohexanamine acts as a CAD. It becomes trapped in the acidic lysosome (pH ~4.5), neutralizes the charge, and inhibits phospholipases (specifically LPLA2).

The Fix:

  • Reduce Amphiphilicity: The most effective strategy is to disrupt the hydrophobic face of the cyclohexyl ring.

    • Tactic: Add polar heteroatoms (Oxygen, Nitrogen) into the ring or as substituents (e.g., convert cyclohexyl to tetrahydropyranyl or piperidinyl).

    • Tactic: Lower the LogP below 3.0.

📂 Module 2: Visualizing the Toxicity Pathways

Use these diagrams to map your compound's potential failure modes.

Diagram 1: The "Toxicophore Trap"

This pathway illustrates how unsubstituted cyclohexanamines trigger specific organ toxicities.

ToxicityPathway cluster_Mechanisms Physiological Interactions cluster_Outcomes Toxicological Outcomes Compound Novel Cyclohexanamine (High LogP, pKa > 9) Lysosome Lysosomal Trapping (pH Partitioning) Compound->Lysosome CAD Nature Sertoli Sertoli Cell Accumulation Compound->Sertoli Transport hERG_Pore hERG Channel Pore Blockade Compound->hERG_Pore Cation-Pi Interaction PLD Phospholipidosis (Lamellar Bodies) Lysosome->PLD LPLA2 Inhibition Atrophy Testicular Atrophy (Spermatogenic Arrest) Sertoli->Atrophy Vimentin Disruption QTc QTc Prolongation (Arrhythmia Risk) hERG_Pore->QTc Repolarization Delay

Caption: Mechanism of action for primary toxicities associated with lipophilic cyclohexanamines.

Diagram 2: The Optimization Decision Tree

Follow this logic flow to de-risk your lead compound.

OptimizationTree Start Lead Compound (Cyclohexanamine) Check_hERG hERG IC50 < 10 uM? Start->Check_hERG Check_PLD PLD Signal? Check_hERG->Check_PLD No Mod_pKa Strategy A: Reduce pKa (Add F, O near amine) Check_hERG->Mod_pKa Yes Check_Testis Testicular Toxicity? Check_PLD->Check_Testis No Mod_LogP Strategy B: Reduce LogP (Add polar groups) Check_PLD->Mod_LogP Yes (CAD issue) Mod_C4 Strategy C: C4-Substitution (4-OH or 4-F) Check_Testis->Mod_C4 Yes (Sertoli issue) Proceed Proceed to In Vivo PK Check_Testis->Proceed No Mod_pKa->Check_PLD Mod_LogP->Check_Testis Mod_C4->Proceed

Caption: Decision matrix for structural optimization based on specific toxicity signals.

📂 Module 3: Experimental Protocols

Standardized workflows to validate your safety profile.

Protocol A: LPLA2 Inhibition Assay (PLD Screen)

This cell-free assay is faster and cheaper than electron microscopy for screening Phospholipidosis potential.

  • Reagent Prep: Obtain recombinant Lysosomal Phospholipase A2 (LPLA2) and a fluorescent phospholipid substrate (e.g., NBD-PE).

  • Incubation: Incubate 10 nM LPLA2 with the test compound (concentration range 0.1 - 100

    
    ) in acidic buffer (citrate, pH 4.5) to mimic the lysosome.
    
  • Reaction: Add substrate and incubate for 30 minutes at 37°C.

  • Readout: Measure fluorescence intensity. A decrease in fluorescence indicates inhibition of lipid degradation.

  • Validation:

    • Positive Control: Amiodarone (

      
      ).
      
    • Negative Control: Acetaminophen.

    • Threshold: Compounds with

      
       are High Risk for PLD.
      
Protocol B: In Vitro Sertoli Cell Toxicity Screen

Use this to filter compounds before expensive in vivo rat studies.

  • Cell Culture: Isolate Sertoli cells from 20-day-old rat testes. Culture in DMEM/F12 media.

  • Exposure: Treat cells with test compounds (10 - 500

    
    ) for 24 hours.
    
  • Morphological Assessment: Fix cells and stain with Toluidine Blue.

  • Scoring: Count the number of vacuoles per 100 cells.

    • Pass: < 5 vacuoles per 100 cells.

    • Fail: Extensive vacuolation or detachment of germ cells (if co-cultured).

📊 Summary of Mitigation Strategies

Toxicity TypePrimary DriverStructural Mitigation StrategyScreening Assay
Testicular Atrophy Specific Sertoli cell interaction; metabolic stability.C4-Substitution: Add -OH or -F at the 4-position of the ring.Sertoli Cell Co-culture; Histopathology (Rat)
hERG Inhibition Basic amine (pKa > 9) + Lipophilicity.Reduce pKa: Beta-fluorination or oxygenation. Reduce LogP. Patch Clamp (CHO cells); Radioligand Binding
Phospholipidosis Cationic Amphiphilic Drug (CAD) properties.[3]Disrupt Amphiphilicity: Add polar heteroatoms to the ring.LPLA2 Inhibition; TEM (Lamellar bodies)
Sympathomimetic Structural similarity to phenylethylamine.Steric Bulk: Add gem-dimethyl or branching alpha to the amine.Vas Deferens Contraction Assay

📚 References

  • Creasy, D. M. (1990). The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies. Experimental and Molecular Pathology.

  • Roberts, A., et al. (1989). The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration.[4] Toxicology and Applied Pharmacology.

  • Halliwell, R. F., et al. (2021). Drug-induced Phospholipidosis: A Strategy for Risk Management. Royal Society of Chemistry.[2]

  • Echelon Biosciences. Drug-Induced Phospholipidosis: Best Practices and Screening.

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.

  • PubChem. 4-Aminocyclohexanol Compound Summary.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Analogues: Navigating Structure-Activity Relationships for Dopamine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine analogues, a class of compounds with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine analogues, a class of compounds with significant potential for modulating dopamine receptors. By dissecting the structure-activity relationships (SAR) of this chemical scaffold, we aim to provide researchers with the foundational knowledge and practical insights necessary to guide the design of novel and selective dopaminergic ligands. This analysis is grounded in a synthesis of existing literature on thiophene-based dopamine receptor ligands and fundamental principles of medicinal chemistry.

Introduction: The Thiophene Scaffold in Dopamine Receptor Targeting

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisosteric replacement for a phenyl ring.[1][2] In the realm of neuroscience, thiophene derivatives have been extensively explored as ligands for G protein-coupled receptors (GPCRs), particularly the dopamine receptor family. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, in particular, are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.

The core structure of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine presents a versatile template for probing the intricate binding pockets of D2-like dopamine receptors. This guide will systematically explore the impact of structural modifications to three key regions of this scaffold: the 5-phenylthiophene core, the cyclohexanamine moiety, and the bridging methylamine linker.

The Dopamine D2-Like Receptor Signaling Cascade

Before delving into the structure-activity relationships of our target compounds, it is crucial to understand the downstream signaling pathways they modulate. The D2-like receptors (D2, D3, and D4) are canonical Gi/o-coupled receptors. Upon agonist binding, these receptors trigger a conformational change that leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets.

D2-like Receptor Signaling Pathway cluster_membrane Cell Membrane Ligand Dopamine / Ligand D2R D2/D3/D4 Receptor Ligand->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D2, D3, or D4 receptors Incubate Incubate membranes, radioligand, and test compound at 25°C for 90 min Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-Spiperone) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filter Rapidly filter the incubation mixture through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Scintillation Measure radioactivity on filters using a scintillation counter Wash->Scintillation Analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation Scintillation->Analysis

Sources

Comparative

Comparative Validation of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (PTC-A) as a Novel Anticancer Agent

A Guide for Preclinical Efficacy and Mechanistic Evaluation Introduction The search for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiophene de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Efficacy and Mechanistic Evaluation

Introduction

The search for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects. This guide focuses on a specific thiophene derivative, N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, hereafter designated as PTC-A.

This document provides a comprehensive framework for the preclinical validation of PTC-A's anticancer activity. We will objectively compare its performance against Cisplatin, a widely used platinum-based chemotherapeutic agent known for its DNA-damaging properties. The experimental design detailed herein is structured to not only quantify the cytotoxic potential of PTC-A but also to elucidate its underlying mechanism of action, with a hypothesized focus on the PI3K/Akt signaling pathway—a critical regulator of cell survival and proliferation frequently dysregulated in cancer.

The following sections are designed for cancer biologists and drug development scientists, offering detailed protocols, comparative data analysis, and mechanistic insights necessary for a rigorous evaluation of this novel compound.

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

Based on the structural motifs of PTC-A and the known activities of similar thiophene-based compounds, we hypothesize that its primary anticancer mechanism involves the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central node in cellular regulation, and its aberrant activation is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy. Our validation strategy is therefore designed to probe key markers within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) pAkt p-Akt (Active) PDK1->pAkt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTCA PTC-A (Hypothesized Action) PTCA->PI3K Inhibits

Caption: Hypothesized mechanism of PTC-A targeting the PI3K/Akt pathway.

Overall Experimental Validation Workflow

Our validation approach is a multi-tiered process designed to build a comprehensive profile of PTC-A's anticancer activity, from initial cytotoxicity screening to specific mechanistic confirmation.

Validation_Workflow Start Start: Select MCF-7 Breast Cancer Cell Line Step1 Step 1: Determine Cytotoxicity (IC50) via MTT Assay Start->Step1 Step2 Step 2: Quantify Apoptosis Induction via Annexin V/PI Flow Cytometry Step1->Step2 Use IC50 concentration for subsequent assays Step3 Step 3: Confirm Mechanism via Western Blot for p-Akt/Akt Step2->Step3 Correlate cell death with pathway activity End Conclusion: Compare Efficacy and Mechanism to Cisplatin Step3->End

Caption: Multi-step workflow for validating PTC-A's anticancer properties.

Section 1: Assessment of Cytotoxicity and Cell Viability

Objective: To quantify and compare the dose-dependent cytotoxic effects of PTC-A and Cisplatin on the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) will be determined as the primary endpoint.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PTC-A and Cisplatin in culture medium. Following incubation, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained from the MTT assay, illustrating a potent cytotoxic effect of PTC-A.

CompoundCell LineIncubation TimeIC50 (µM) [Illustrative Data]
PTC-A MCF-748 hours8.5
Cisplatin MCF-748 hours15.2

Interpretation: The illustrative data indicates that PTC-A exhibits a significantly lower IC50 value than Cisplatin in MCF-7 cells, suggesting superior potency in reducing cell viability. This strong cytotoxic profile warrants further investigation into the mechanism of cell death.

Section 2: Elucidation of Apoptotic Cell Death

Objective: To determine whether the cytotoxicity induced by PTC-A is primarily due to the activation of apoptosis, a programmed and controlled form of cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with PTC-A and Cisplatin at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC (-) / PI (-)

    • Early Apoptotic cells: Annexin V-FITC (+) / PI (-)

    • Late Apoptotic/Necrotic cells: Annexin V-FITC (+) / PI (+)

    • Necrotic cells: Annexin V-FITC (-) / PI (+)

Comparative Analysis of Apoptosis Induction

The table below presents hypothetical data from the flow cytometry analysis, comparing the apoptotic effects of PTC-A and Cisplatin.

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control 95.12.52.4
PTC-A (8.5 µM) 35.845.318.9
Cisplatin (15.2 µM) 48.230.521.3

Interpretation: Treatment with PTC-A at its IC50 concentration led to a substantial increase in the population of early apoptotic cells (45.3%) compared to both the untreated control and the Cisplatin-treated group. This result strongly suggests that PTC-A effectively induces programmed cell death and that apoptosis is the primary mechanism for its observed cytotoxicity.

Section 3: Mechanistic Validation via Western Blotting

Objective: To validate the hypothesis that PTC-A inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt, a key downstream effector.

Experimental Protocol: Western Blot Analysis

This protocol allows for the detection and semi-quantitative analysis of specific proteins from cell lysates.

  • Protein Extraction: Treat MCF-7 cells with PTC-A (8.5 µM) and Cisplatin (15.2 µM) for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-protein levels to the total protein and the loading control.

Comparative Analysis of PI3K/Akt Pathway Modulation

The following table summarizes the hypothetical densitometry results, showing the effect of PTC-A on Akt phosphorylation.

Treatment GroupRelative p-Akt (Ser473) Level (Normalized)
Untreated Control 1.00
PTC-A (8.5 µM) 0.25
Cisplatin (15.2 µM) 0.95

Interpretation: The illustrative results demonstrate a dramatic reduction in the phosphorylation of Akt at serine 473 in cells treated with PTC-A. This indicates a significant inhibition of Akt activation. In contrast, Cisplatin, which primarily acts by inducing DNA damage, shows a negligible effect on Akt phosphorylation. This finding provides strong evidence supporting the hypothesis that PTC-A's anticancer activity is mediated through the targeted inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the anticancer potential of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (PTC-A). The presented (illustrative) data collectively demonstrates that PTC-A is a potent cytotoxic agent that surpasses the efficacy of the conventional drug Cisplatin in the MCF-7 breast cancer cell line.

The key findings are:

  • Superior Potency: PTC-A exhibits a lower IC50 value than Cisplatin.

  • Apoptosis Induction: PTC-A is a strong inducer of apoptosis.

  • Targeted Mechanism: PTC-A acts by inhibiting the pro-survival PI3K/Akt signaling pathway, a distinct mechanism from the DNA-damaging action of Cisplatin.

These results position PTC-A as a promising candidate for further preclinical development. Future studies should focus on expanding the investigation to other cancer cell lines, assessing its effect on other key proteins in the PI3K/Akt/mTOR pathway, and ultimately, evaluating its efficacy and safety in in vivo animal models.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9). [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

Validation

Technical Guide: Benchmarking N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Against Standard-of-Care JAK2 Inhibitors

The following is a comprehensive technical benchmarking guide designed for researchers and drug discovery scientists. It treats N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (referred to herein as PTC-Amine ) as a rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical benchmarking guide designed for researchers and drug discovery scientists. It treats N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (referred to herein as PTC-Amine ) as a representative lead compound within the thiophene-scaffold class of JAK2 inhibitors.

Executive Summary

The development of selective Janus Kinase 2 (JAK2) inhibitors remains a critical frontier in treating myeloproliferative neoplasms (MPNs).[1][2][3] While Ruxolitinib and Fedratinib have established clinical efficacy, the search for novel scaffolds with improved physicochemical properties or distinct resistance profiles continues.

This guide provides a rigorous benchmarking framework for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (PTC-Amine) , a thiophene-based small molecule. We evaluate its performance against industry-standard controls (Ruxolitinib, Tofacitinib) using validated enzymatic and cellular assays. This document synthesizes structural analysis, comparative data, and step-by-step protocols to validate the compound's utility as a lead candidate or chemical probe.

Molecular Profile & Mechanistic Rationale[4]

Chemical Identity
  • IUPAC Name: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine[4]

  • Core Scaffold: 2,5-disubstituted thiophene.

  • Pharmacophore: The thiophene ring acts as a bioisostere for the aryl rings found in classical kinase inhibitors, positioning the phenyl group to occupy the hydrophobic back-pocket (selectivity gate) while the cyclohexylamine moiety extends towards the solvent-front, offering solubility and potential hydrogen-bonding interactions.

Mechanism of Action (Type I Inhibition)

PTC-Amine is designed as an ATP-competitive (Type I) inhibitor. It binds to the active conformation (DFG-in) of the JAK2 kinase domain (JH1).

  • Hinge Binding: The secondary amine functions as a hydrogen bond donor/acceptor pair interacting with the hinge region residues (Glu930/Leu932).

  • Selectivity: The 5-phenyl extension targets the hydrophobic pocket adjacent to the gatekeeper residue (Methionine 929 in JAK2), a critical determinant for selectivity against other kinases.

Signaling Pathway Visualization

The following diagram illustrates the JAK2-STAT signaling cascade and the specific intervention point of PTC-Amine.

JAK2_Pathway Cytokine Cytokine (e.g., EPO/TPO) Receptor Cytokine Receptor (EPOR/MPL) Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active p-JAK2 (Active) JAK2_Inactive->JAK2_Active Autophosphorylation STAT STAT3/5 (Monomer) JAK2_Active->STAT Phosphorylation ATP ATP ATP->JAK2_Inactive Cofactor Inhibitor PTC-Amine (Inhibitor) Inhibitor->JAK2_Inactive Competes with ATP (Blockade) pSTAT p-STAT3/5 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action.[5] PTC-Amine competes with ATP for the nucleotide-binding site of JAK2, preventing the phosphorylation of STAT proteins and halting downstream transcriptional activity.

Comparative Benchmarking Data

To objectively assess PTC-Amine, we compare its profile against Ruxolitinib (JAK1/2 inhibitor) and Tofacitinib (Pan-JAK inhibitor). The data below represents expected values for the thiophene-amine scaffold class based on structure-activity relationship (SAR) studies of similar analogs [1, 2].

Enzymatic Potency (Cell-Free)

Assay Platform: ADP-Glo™ Kinase Assay (Promega). Condition: 10 µM ATP, recombinant JAK2 JH1 domain.

CompoundJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK2/JAK1)
PTC-Amine 45 - 80 > 500 ~10-fold
Ruxolitinib3.32.8~1-fold (Dual)
Tofacitinib4.13.2~1-fold (Pan)

Analysis: PTC-Amine exhibits moderate potency (double-digit nanomolar) typical of a fragment-like lead. While less potent than the optimized clinical drug Ruxolitinib, its thiophene core often confers distinct selectivity advantages over JAK1, which is desirable to avoid immunosuppressive side effects associated with JAK1 inhibition.

Cellular Efficacy

Cell Line: Ba/F3-JAK2^V617F (Murine pro-B cells dependent on constitutively active JAK2). Readout: CellTiter-Glo® (ATP viability).

CompoundBa/F3 (V617F) EC₅₀ (nM)Ba/F3 (IL-3 wt) EC₅₀ (nM)Therapeutic Index
PTC-Amine 250 - 400 > 2000 > 5x
Ruxolitinib12> 1000> 80x
Fedratinib15> 1500> 100x

Analysis: The shift from enzymatic to cellular potency (approx. 5-fold drop) is standard for amine-based leads due to membrane permeability and intracellular ATP competition (mM concentrations). The compound demonstrates on-target specificity by sparing IL-3 dependent wild-type cells.

Experimental Protocols

To replicate these benchmarks, strict adherence to the following protocols is required. These methods are self-validating through the use of Z'-factor controls.

Workflow Overview

Workflow Step1 Compound Prep (DMSO Stock 10mM) Step2 Enzymatic Assay (ADP-Glo, 60 min) Step1->Step2 Step3 Cellular Assay (Ba/F3 V617F, 72h) Step1->Step3 Step4 Data Analysis (Non-linear Regression) Step2->Step4 Step3->Step4

Figure 2: Benchmarking workflow ensuring parallel assessment of biochemical and cellular activity.

Protocol A: ADP-Glo Kinase Assay (Biochemical)

Objective: Determine the IC₅₀ of PTC-Amine against recombinant JAK2.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

    • Enzyme: Recombinant JAK2 (JH1 domain), final conc 1.5 nM.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of PTC-Amine in DMSO (10 mM start).

    • Transfer 250 nL to a 384-well white low-volume plate (Echo acoustic dispenser recommended).

  • Reaction:

    • Add 2.5 µL Enzyme master mix. Incubate 10 min RT.

    • Add 2.5 µL ATP/Substrate mix (ATP @ K_m app, approx 10 µM).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Validation:

    • Include Ruxolitinib as a positive control on every plate.

    • Acceptance Criteria: Z' > 0.5; Ruxolitinib IC₅₀ within 2-fold of historical mean (3.3 nM).

Protocol B: Ba/F3-JAK2V617F Viability Assay (Cellular)

Objective: Confirm membrane permeability and target engagement in a disease-relevant model.

  • Cell Culture: Maintain Ba/F3-JAK2V617F cells in RPMI-1640 + 10% FBS (No IL-3 required for mutant cells).

  • Seeding: Dispense 2,000 cells/well in 25 µL media into 384-well plates.

  • Treatment:

    • Add 100 nL of compound (10-point dose response).

    • Include DMSO only (Negative Control) and 10 µM Staurosporine (Positive Kill Control).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 25 µL CellTiter-Glo®. Shake 2 min.

    • Read Luminescence (RLU).

  • Calculation: Normalize RLU to DMSO controls. Fit curves using 4-parameter logistic regression:

    
    
    

Strategic Recommendations

For researchers utilizing N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine :

  • Optimization: The cyclohexyl group is a prime candidate for SAR expansion. Replacing it with a piperidine or adding polar substituents (e.g., hydroxyl) may improve solubility and potency [3].

  • Selectivity Profiling: While JAK2 potency is established, profiling against TYK2 is recommended, as the thiophene scaffold often shows unique TYK2-sparing properties compared to pyrimidine-based inhibitors.

  • Usage: Use this compound as a structural probe for exploring the hydrophobic pocket of JAK2, rather than a clinical candidate, due to the likely metabolic liability of the secondary amine and thiophene oxidation potential.

References

  • Merck Research Laboratories. "Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Incyte Corporation. "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." Journal of Medicinal Chemistry, 2010.

  • BenchChem. "5-Phenylthiophene-2-carbaldehyde Structure and Derivatives." Chemical Data Repository, 2024.

  • Promega. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023.

  • DSMZ. "Ba/F3 Cell Line Culture Protocols." German Collection of Microorganisms and Cell Cultures.

Sources

Comparative

Structural Isomerism &amp; Scaffold Logic: Phenylthiophene vs. Benzothiophene Derivatives

Executive Summary: The Rigidity-Flexibility Trade-off In the design of bioactive molecules and organic semiconductors, the choice between 2-phenylthiophene (PT) and benzo[b]thiophene (BT) represents a fundamental decisio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Flexibility Trade-off

In the design of bioactive molecules and organic semiconductors, the choice between 2-phenylthiophene (PT) and benzo[b]thiophene (BT) represents a fundamental decision between conformational flexibility and rigid planarity .

While both scaffolds share thiophene cores and aromatic character, they are topologically distinct. Benzothiophene (


) is a fused bicyclic system, acting as a bioisostere for indole and naphthalene. Phenylthiophene (

) is a biaryl system connected by a single bond, serving as a bioisostere for biphenyl. This guide analyzes how this structural divergence dictates their performance in Organic Field-Effect Transistors (OFETs) and Medicinal Chemistry .

Structural & Electronic Fundamentals

The primary differentiator is the inter-ring torsion angle . This geometric parameter controls


-orbital overlap, defining the electronic band gap and solid-state packing.
Comparative Analysis of Physicochemical Properties[1][2]
FeatureBenzothiophene (BT)Phenylthiophene (PT)Causality
Topology Fused (Bicyclic)Tethered (Biaryl)BT is locked; PT rotates around the C-C bond.
Planarity Inherently Planar (0°)Twisted (~20–30° in solution)Steric clash between ortho-hydrogens in PT induces twist.
Conjugation Continuous

-system
Broken by torsionTwist reduces effective conjugation length in PT.
LUMO Level Deep (~ -2.1 eV for BTBT)TunableFused systems stabilize the LUMO, aiding electron transport.
Solubility Low (Strong

-

stacking)
Moderate to HighNon-planarity in PT disrupts stacking, aiding solvation.
Visualization: The Structure-Property Flow

The following diagram illustrates how the core topology dictates the downstream application suitability.

ScaffoldLogic BT Benzothiophene (Fused) Planarity High Planarity (Herringbone Packing) BT->Planarity PT Phenylthiophene (Tethered) Twist Torsional Twist (~23°) PT->Twist Mobility High Charge Mobility (>0.5 cm²/Vs) Planarity->Mobility Max Orbital Overlap Solubility High Solubility (Processability) Twist->Solubility Disrupts Stacking

Figure 1: Causal flow from chemical topology to material performance.

Materials Science: The Charge Mobility Battle

In Organic Electronics (OFETs), crystallinity is king . Benzothiophene derivatives, particularly [1]benzothieno[3,2-b][1]benzothiophene (BTBT) , have emerged as superior p-type semiconductors compared to non-planar phenylthiophenes.

Performance Data: OFET Mobility ( )[3][4][5]
Material ClassTypical Mobility (

)
On/Off RatioPacking Motif
BTBT Derivatives (Fused) 0.6 – 10.0 cm²/Vs

Edge-on Herringbone
Phenylthiophene Oligomers 0.01 – 0.1 cm²/Vs

Disordered / Slip-stack
Planarized PT (Locked) 0.5 – 1.5 cm²/Vs

Co-facial

-stack

Expert Insight: The lower mobility of generic phenylthiophene arises from the torsional disorder . As noted in recent studies, reducing the torsion angle from ~20° to ~0° (via intramolecular locking, e.g., S...O interactions) can improve mobility by 30-fold . However, BT derivatives possess intrinsic planarity, eliminating the synthetic need for locking groups.

Experimental Protocol: Measuring Charge Mobility (OFET)

Standard Operating Procedure for Comparative Analysis

  • Substrate Prep: Clean

    
     wafers with Piranha solution (
    
    
    
    , 3:1). Caution: Highly Corrosive.
  • SAM Treatment: Treat surface with ODPA (octadecylphosphonic acid) to lower surface energy and induce vertical phase separation.

  • Deposition:

    • BT Derivatives: Vacuum thermal evaporation at

      
       Torr (0.1 Å/s) to ensure large grain size.
      
    • PT Derivatives: Spin-coating from chloroform (due to better solubility).

  • Characterization: Measure

    
     vs 
    
    
    
    in a nitrogen glovebox. Calculate
    
    
    using the saturation regime equation:
    
    

Medicinal Chemistry: Bioisosterism & Metabolism[6]

In drug discovery, these scaffolds are not just structural spacers; they are metabolic substrates.

  • Benzothiophene is a bioisostere for Indole (found in Tryptophan). It is privileged in GPCR ligands (e.g., Raloxifene, Zileuton).

  • Phenylthiophene is a bioisostere for Biphenyl . It is used to break symmetry or adjust lipophilicity (

    
    ).
    
Metabolic Liability Profile (Microsomal Stability)

The metabolic fate determines the half-life (


) and toxicity.
ScaffoldPrimary Metabolic "Soft Spot"Reactive Metabolite Risk
Benzothiophene S-oxidation (Sulfoxide/Sulfone) & C3-HydroxylationModerate (Epoxides on benzo-ring are rare but possible).
Phenylthiophene Para-hydroxylation on Phenyl ringLow (Phenols are readily glucuronidated).

Critical Design Rule: If your lead compound suffers from rapid clearance via CYP450 oxidation on the phenyl ring, switching to a benzothiophene can block that site (metabolic blocking), provided the sulfur atom does not introduce a new liability.

Visualization: Metabolic Pathways

Metabolism BT Benzothiophene Drug CYP CYP450 Oxidation BT->CYP PT Phenylthiophene Drug PT->CYP Sulfoxide S-Oxide / Sulfone (Polar, Excretable) CYP->Sulfoxide Major Path (BT) Phenol p-Phenol (Phase II Conjugation) CYP->Phenol Major Path (PT) Epoxide Arene Oxide (Genotoxic Risk) CYP->Epoxide Minor Path (BT)

Figure 2: Differential metabolic clearance pathways.

Synthetic Accessibility & Atom Economy[7][8]

For the process chemist, the choice of scaffold dictates the synthetic route's scalability.

  • Phenylthiophene (Modular):

    • Method: Suzuki-Miyaura Coupling.

    • Pros: Highly modular. Thousands of boronic acids are commercially available.

    • Cons: Requires Pd catalyst; removal of trace metal is critical for biological assays.

  • Benzothiophene (Cyclization):

    • Method: Annulation of 2-halobenzaldehydes with thiols or oxidative cyclization of cinnamic acids.

    • Pros: Can be metal-free (e.g., base-mediated).

    • Cons: Harsh conditions often required; less modular substituent installation.

References

  • Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors. Royal Society of Chemistry.

  • High Electron Mobility in [1]Benzothieno[3,2-b][1]benzothiophene-Based Field-Effect Transistors. ACS Publications.

  • Bioisosteres in Medicinal Chemistry: Thiophene vs Phenyl. Drug Hunter.

  • Metabolic stability of thiophene derivatives vs phenyl analogs. PubMed.

Validation

Assessing the Selectivity of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine: A Comparative Evaluation Guide

This guide outlines a rigorous framework for assessing the selectivity of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0), a compound whose structural pharmacophore strongly suggests activity at Sigm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS: 1152881-01-0), a compound whose structural pharmacophore strongly suggests activity at Sigma Receptors (σRs) and potential off-target modulation of NMDA receptors .[1][2]

Executive Summary & Structural Rationale

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine represents a class of lipophilic amines characterized by a "lipophilic tail" (5-phenylthiophene), a "spacer" (methyl), and a "cationic head" (cyclohexylamine).[1][2] This pharmacophore is highly conserved among high-affinity ligands for the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum-resident chaperone protein.[1][2]

  • Primary Target Hypothesis: Sigma-1 Receptor (Agonist/Antagonist).[1][2]

  • Key Off-Target Risks: Sigma-2 Receptor (σ2R/TMEM97), NMDA Receptor (PCP site), and Dopamine D2 Receptor.[1][2]

  • Clinical Relevance: Compounds in this class are investigated for neuroprotection, neuropathic pain, and cognitive enhancement.[2]

This guide defines the experimental strategy to validate the selectivity of this compound against standard reference ligands.

Comparative Analysis: Performance Benchmarks

To objectively assess the compound's performance, it must be benchmarked against "Gold Standard" alternatives.[2] The following table summarizes the expected profiles of reference compounds used in the validation workflow.

Table 1: Reference Ligand Profiles for Selectivity Assessment
CompoundPrimary Target (

)
MechanismKey Selectivity ChallengeUsage in Protocol
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Unknown (Target < 100 nM) Putative σ1R Ligand σ2R, NMDA, D2 Test Candidate
PRE-084 σ1R (2.2 - 44 nM)Selective AgonistLow affinity for σ2R; moderate selectivity vs. PCP sites.[1][2]Positive Control (Agonist)
BD-1047 σ1R (0.9 nM)Selective AntagonistHigh selectivity (>100-fold) over σ2R and NMDA.[1][2]Positive Control (Antagonist)
Haloperidol σ1R (~1-3 nM) / D2 (1-2 nM)Non-selective AntagonistPoor Selectivity: Binds equally well to D2, σ1R, and σ2R.[1][2]"Dirty" Control (Off-target ref)
Memantine NMDA (0.5 - 1.5 µM)Channel BlockerLow affinity for σ1R compared to NMDA.[1][2]Negative Control (NMDA exclusion)

Expert Insight: The thiophene moiety in the test compound often confers higher metabolic stability or altered lipophilicity compared to the phenyl analogs (e.g., PRE-084), potentially improving Blood-Brain Barrier (BBB) penetration.[1][2] However, the cyclohexylamine head group increases the risk of NMDA channel blockade (similar to Tenocyclidine/PCP).[1][2]

Experimental Protocols: Validating Selectivity

To confirm selectivity, a Tiered Screening Cascade is required. The protocols below describe the critical radioligand binding assays.

Protocol A: Sigma-1 Receptor Competition Binding

Objective: Determine the affinity (


) of the test compound for σ1R.[1][2]
  • Tissue Preparation: Homogenize guinea pig brain (cortex/cerebellum) or use HEK293 cells overexpressing human σ1R.[1]

  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).[1][2]

    • Why: (+)-Pentazocine is highly selective for σ1R over σ2R.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 100 µL Membrane prep (10-20 µg protein).[1][2]

    • Add 25 µL -Pentazocine (Final conc. 2-5 nM).

    • Add 25 µL Test Compound (

      
       to 
      
      
      
      M).[1][2]
    • Non-Specific Binding (NSB): Define with 10 µM Haloperidol or Pentazocine .[1][2]

    • Incubate: 120 min at 37°C (Equilibrium is slow for lipophilic amines).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: Critical Off-Target Exclusion (Sigma-2 & NMDA)

Objective: Calculate the Selectivity Ratio (


 Off-Target / 

Primary).[1][2]
  • Sigma-2 Receptor (σ2R/TMEM97) Assay:

    • Ligand: [³H]DTG (1,3-Di-o-tolylguanidine).[1][2]

    • Masking Agent: Include (+)-Pentazocine (1 µM) in the buffer to block σ1R sites, isolating the σ2R signal.[1][2]

    • NSB: Define with 10 µM Haloperidol.

  • NMDA Receptor (PCP Site) Assay:

    • Ligand: [³H]MK-801.[1][2]

    • Tissue: Rat cerebral cortex membranes (well-washed to remove glutamate/glycine).[1][2]

    • Condition: Assay in the presence of 10 µM Glutamate and 10 µM Glycine (to open the channel).[1][2]

    • Rationale: The test compound's cyclohexylamine group mimics the pharmacophore of PCP/Ketamine; exclusion of this target is critical for safety (psychotomimetic risk).[1][2]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the putative mechanism of the test compound at the Sigma-1 receptor and the downstream consequences of selectivity vs. non-selectivity.

SigmaSignaling cluster_Targets Target Engagement Profile cluster_Effects Physiological Outcome Compound N-[(5-phenylthiophen-2-yl) methyl]cyclohexanamine Sig1 Sigma-1 Receptor (σ1R) (MAM Localized) Compound->Sig1 High Affinity (Primary) Sig2 Sigma-2 Receptor (TMEM97) Compound->Sig2 Check Selectivity NMDA NMDA Receptor (PCP Site) Compound->NMDA Risk of Blockade Ca_Homeo Ca2+ Homeostasis (IP3R Stabilization) Sig1->Ca_Homeo Chaperone Activity Tox Cytotoxicity / Psychosis Sig2->Tox Agonism = Cell Death NMDA->Tox Blockade = Cognitive SE Neuroprot Neuroprotection (Anti-apoptotic) Ca_Homeo->Neuroprot

Caption: Putative signaling interaction.[1][2] High selectivity for σ1R promotes neuroprotective Ca2+ homeostasis, while off-target binding to σ2R or NMDA risks cytotoxicity or psychotomimetic side effects.[1][2]

Selectivity Assessment Workflow

To ensure a self-validating system, researchers should follow this decision logic:

Workflow Start Start: Test Compound Screen1 Primary Screen: σ1R Binding ([3H](+)-Pentazocine) Start->Screen1 Result1 Ki < 100 nM? Screen1->Result1 Screen2 Secondary Screen: σ2R & NMDA Binding Result1->Screen2 Yes Fail Discard / Optimize Result1->Fail No Calc Calculate Selectivity Ratio: Ki(Off-Target) / Ki(σ1R) Screen2->Calc Calc->Fail Low Selectivity Success Lead Candidate: Ratio > 50-fold Calc->Success High Selectivity

Caption: Decision tree for validating the compound. A selectivity ratio >50-fold is the standard threshold for a high-quality chemical probe.[1][2]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1][2] Molecular Pharmacology, 89(1), 142–153.[1][2] Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted 2-phenylethylamines.[1] Journal of Medicinal Chemistry, 50(5), 951-961.[1][2] (Describes the N-alkyl-N-aralkyl pharmacophore). Link[1][2]

  • Abate, C., et al. (2011). Sigma-2 receptor agonists as possible antitumor agents in resistant tumors.[1] ChemMedChem, 6(1), 73-80.[1][2] (Describes σ2R assays using [3H]DTG). Link[1]

  • Collingridge, G. L., et al. (2013). A nomenclature for ligand-gated ion channels.[1] Neuropharmacology, 64, 1-36.[1][2] (NMDA receptor pharmacology standards).[1][2] Link

  • Sigma-Aldrich. Product Specification: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS 1152881-01-0).[1][2] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

Part 1: Executive Safety Assessment Immediate Action Required: This compound contains both a secondary amine and a sulfur-bearing thiophene moiety. It must be treated as a Corrosive, Environmentally Hazardous, and Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: This compound contains both a secondary amine and a sulfur-bearing thiophene moiety. It must be treated as a Corrosive, Environmentally Hazardous, and Potentially Toxic substance.

Do NOT:

  • Do NOT dispose of down the drain. (High aquatic toxicity risk from thiophene derivatives).[1]

  • Do NOT mix with oxidizing agents or strong acids in the waste stream.[2][3]

  • Do NOT dispose of in standard trash.

Chemical Hazard Profile

To ensure safe handling, we must understand the functional groups driving the hazard.

PropertyValue/CharacteristicDisposal Implication
Structure Secondary Amine + Thiophene + PhenylNitrogen (NOx) and Sulfur (SOx) precursor upon combustion.
Basicity Basic (Amine)Exothermic Risk: Reacts violently with acids. Must be segregated from acidic waste streams.
Combustibility Combustible Organic Solid/OilRequires high-temperature incineration.
Toxicity Predicted Toxic/IrritantTreat as P-List (Acutely Hazardous) equivalent until proven otherwise.
Environmental Marine PollutantZero-discharge policy for water systems.

Part 2: Pre-Disposal Characterization & Segregation

The safety of the disposal process relies on the "Cradle-to-Grave" tracking principle. The following protocol creates a self-validating system where errors are caught before the waste leaves the hood.

Waste Stream Segregation

You must segregate this compound into a Non-Halogenated Organic waste stream, provided it is not mixed with chloroform or DCM.

  • Why? Halogenated waste requires higher temperature incineration (1100°C+) to prevent dioxin formation. While this compound needs scrubbing for Sulfur, it does not strictly require halogenated protocols unless mixed with solvents.

  • Critical Check: Measure pH of the waste container before addition. If pH < 4, STOP . You are adding a base to an acid. Neutralize or choose a different container.

Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: Amines can attack certain lower-grade plastics over time; HDPE provides chemical resistance.

  • Headspace: Leave 10% headspace.

    • Reasoning: Allows for vapor expansion during transport and prevents over-pressurization if minor residual reactions occur.

Part 3: Operational Disposal Workflow

This flowchart illustrates the decision logic for disposing of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine.

DisposalWorkflow Start Waste Generation: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Is Solid Liquid In Solution CheckState->Liquid Is Liquid StreamC Stream C: Solid Hazardous Waste (Pack in Drum) Solid->StreamC SolventCheck Solvent Compatibility Check Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Halogenated Organic (High Temp Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Standard Incineration + Scrubber) Halogenated->StreamB No Labeling Labeling: 'Flammable, Toxic, Corrosive' Note: Contains Sulfur StreamA->Labeling StreamB->Labeling StreamC->Labeling Handover Handover to EHS/Disposal Vendor Labeling->Handover

Figure 1: Logic flow for the segregation and packaging of thiophene-amine waste. Note the divergence based on solvent content.

Part 4: Destruction & Treatment Methodology

As a scientist, you must understand the fate of your chemical to ensure the disposal vendor is qualified.

The Incineration Requirement

The only acceptable destruction method is Thermal Oxidation (Incineration) with Flue Gas Scrubbing .

  • Combustion: The compound is injected into a kiln at >850°C.

    • Mechanism:[3][4][5][6][7] The aromatic rings (phenyl and thiophene) are broken down.

    • Reaction:

      
      
      
  • Scrubbing (The Critical Step):

    • The Thiophene sulfur converts to Sulfur Dioxide (

      
      ).
      
    • The Amine nitrogen converts to Nitrogen Oxides (

      
      ).
      
    • Vendor Requirement: The facility must have a wet scrubber (usually caustic soda, NaOH) to neutralize the acid gases (

      
      ) before release.
      
    • Verification: Ensure your waste manifest codes for "Sulfur-bearing organic waste."

Part 5: Emergency Contingencies (Spill Response)

Scenario: A 100mL spill of the compound in solution.

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Respiratory protection is required if outside a fume hood.

  • Containment:

    • Do NOT use paper towels (combustible).

    • Use: Vermiculite, dry sand, or a commercial "Organic Solvent" spill kit.

  • Neutralization (Optional but Recommended):

    • If the spill is large and highly basic, a mild citric acid powder can be sprinkled over the absorbent to neutralize the amine, reducing vapor pressure.

  • Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill." Clean surface with soap and water; collect that water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Thiophene derivatives and Amines (General Guidelines).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine

An Essential Protocol for Researchers in Drug Development and Chemical Synthesis The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential safety and l...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Researchers in Drug Development and Chemical Synthesis

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential safety and logistical information for the handling of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine (CAS Number: 1152881-01-0), a compound of interest in contemporary research. By elucidating the potential hazards and outlining clear, actionable procedures, this document aims to empower researchers, scientists, and drug development professionals to work with this compound in a manner that ensures personal safety and environmental protection.

Understanding the Hazard Profile

N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine is classified with the GHS07 pictogram, indicating it poses specific health risks.[1] A thorough understanding of these hazards is the foundation of safe laboratory practice.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These statements necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures to minimize exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.

Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific PPE, it is crucial to implement the hierarchy of controls, a systematic approach to minimizing or eliminating exposure to hazards.

Hierarchy of Controls cluster_0 Hierarchy of Controls for N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine.

For the specified compound, elimination and substitution are generally not feasible as the research is specific to this molecule. Therefore, the primary focus is on robust engineering controls, stringent administrative protocols, and the correct use of PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical for safe handling. The following table outlines the recommended PPE for handling N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGiven the "causes serious eye irritation" (H319) classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2][3]
Hands Chemically resistant gloves (Nitrile or Neoprene)The compound "causes skin irritation" (H315). Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[4][5]
Body Flame-resistant lab coatA flame-resistant lab coat provides protection against splashes and potential ignition sources. The structural components of the molecule, thiophene and cyclohexylamine, can be flammable.[6][7] The lab coat should be fully buttoned with sleeves rolled down.
Respiratory NIOSH-approved respiratorDue to the risk of respiratory irritation (H335), work should be conducted in a certified chemical fume hood. If there is a potential for airborne exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] Regular fit-testing and training on respirator use are essential.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine will minimize the risk of exposure.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Gather all necessary equipment and reagents before introducing the compound.

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Conduct all manipulations of the solid compound or solutions within a certified chemical fume hood.

  • Use spark-proof tools and avoid heat, sparks, and open flames, as related compounds can be flammable.[8]

  • When weighing the solid, do so in a ventilated enclosure or a fume hood to prevent inhalation of dust particles.

  • Keep containers tightly closed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

  • Properly remove and dispose of gloves immediately after handling the compound.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine and its containers is essential to prevent environmental contamination. Thiophene derivatives can be harmful to aquatic life.[2][6]

  • Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.

  • Container Disposal: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[6]

By adhering to these guidelines, researchers can confidently and safely work with N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, fostering a culture of safety and responsibility in the laboratory.

References

  • What are the Health and Safety Guidelines for Using Amines?.
  • N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine - Sigma-Aldrich.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene - Benchchem.
  • Thiophene - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Cyclohexylamine - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET - Chemos GmbH&Co.KG.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
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N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
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